4-(Oxetan-3-yl)phenol
Description
BenchChem offers high-quality 4-(Oxetan-3-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Oxetan-3-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(oxetan-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSMPXAZHUUVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315093 | |
| Record name | 4-(3-Oxetanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402565-90-5 | |
| Record name | 4-(3-Oxetanyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402565-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Oxetanyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Oxetan-3-yl)phenol structure and molecular weight
The following technical guide details the structural characteristics, physicochemical profile, and synthetic methodologies for 4-(Oxetan-3-yl)phenol , a high-value motif in modern medicinal chemistry.
Structural Analysis, Synthesis, and Medicinal Utility
Executive Summary
4-(Oxetan-3-yl)phenol is a bifunctional building block comprising a phenolic pharmacophore linked at the para-position to an oxetane ring. In drug discovery, this scaffold serves as a critical bioisostere, leveraging the oxetane ring to modulate lipophilicity and metabolic stability without the steric bulk of traditional cycloalkanes.
This guide provides a definitive analysis of its physicochemical properties, a robust Nickel-catalyzed synthetic protocol, and strategic insights into its application in lead optimization.
Physicochemical Profile
The incorporation of the oxetane ring at the para-position of the phenol creates a unique polarity vector. Unlike a gem-dimethyl group (lipophilic) or a carbonyl (H-bond acceptor only), the oxetane acts as a "polar hydrophobic" unit—balancing permeability with solubility.
| Property | Value | Technical Note |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.175 g/mol | Monoisotopic Mass: 150.0681 |
| CAS Number | 1402565-90-5 | |
| LogP (Calc) | ~1.3 – 1.5 | Lower than p-ethylphenol (~2.5), enhancing water solubility. |
| TPSA | ~29.5 Ų | 20.2 Ų (Phenol) + ~9.3 Ų (Oxetane ether oxygen). |
| H-Bond Donors | 1 | Phenolic -OH. |
| H-Bond Acceptors | 2 | Phenolic oxygen + Oxetane oxygen. |
| pKa | ~10.0 | Comparable to phenol; oxetane is electronically neutral/slightly withdrawing. |
| Ring Puckering | ~8.7° | The oxetane ring is not perfectly planar, influencing vector alignment. |
Structural & Bioisosteric Logic
The oxetane moiety is widely recognized as a metabolic soft-spot blocker . By replacing a metabolic liability (such as a benzylic methylene or a gem-dimethyl group) with an oxetane, researchers can block cytochrome P450 oxidation while maintaining steric fidelity.
Diagram 1: Bioisosteric Relationships
The following diagram illustrates the logical progression from liability to stable scaffold using the oxetane motif.
Caption: The oxetane ring functions as a hybrid bioisostere, bridging the gap between lipophilic alkyl groups and polar carbonyls.
Synthetic Methodology
The synthesis of 4-(Oxetan-3-yl)phenol requires precision due to the acid-sensitivity of the oxetane ring. Traditional acid-catalyzed Friedel-Crafts methods often lead to ring opening.
The Nickel-Catalyzed Cross-Coupling (reductive coupling) is the industry-standard "Self-Validating" protocol. It avoids harsh acidic conditions and tolerates the aryl iodide/bromide functionality.
Protocol: Ni-Catalyzed Reductive Cross-Coupling
Objective: Couple 4-Bromophenol (protected) with 3-Iodooxetane.
Reagents:
-
Substrate A: 4-Bromophenol (Protect as TBS ether: (4-bromophenoxy)(tert-butyl)dimethylsilane).
-
Substrate B: 3-Iodooxetane (Commercially available).
-
Catalyst: NiCl₂·glyme (10 mol%).
-
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%).
-
Reductant: Manganese powder (Mn⁰) or Zinc (Zn⁰) (2-3 equiv).
-
Solvent: DMA (N,N-Dimethylacetamide) or DMI.
Step-by-Step Procedure:
-
Protection (Critical Precursor Step):
-
React 4-bromophenol with TBS-Cl and Imidazole in DCM.
-
Why: Free phenols can quench the organonickel intermediates and protonate the reductant.
-
Validation: Check TLC for disappearance of starting phenol (Rf shift).
-
-
Catalyst Activation:
-
In a glovebox or under Argon, mix NiCl₂·glyme and dtbbpy in DMA. Stir until a clear green solution forms (complex formation).
-
-
Coupling Reaction:
-
Workup & Deprotection:
-
Filter through Celite to remove Mn salts. Dilute with EtOAc, wash with brine.
-
Deprotection: Treat the crude silyl ether with TBAF (Tetra-n-butylammonium fluoride) in THF at 0°C.
-
Caution: Avoid strong mineral acids (HCl/H₂SO₄) which will open the oxetane ring to form the diol.
-
Diagram 2: Synthetic Workflow
Caption: Step-wise synthesis emphasizing the protection strategy to preserve catalyst integrity.
Medicinal Chemistry Applications
1. Solubility Modulation: The oxetane oxygen lone pairs are exposed (unlike in larger ethers), allowing for significant hydrogen bonding with water. Replacing a phenyl ring's para-alkyl group with an oxetane typically increases aqueous solubility by 10–50 fold.
2. Metabolic Stability: The 4-position of phenol is a common site for metabolic oxidation (if unsubstituted) or benzylic oxidation (if alkyl-substituted). The oxetane ring sterically occludes this position and, being fully oxidized at the ether linkage, resists further rapid degradation by CYPs.
3. Fragment-Based Drug Design (FBDD): With a Molecular Weight of ~150 Da, 4-(Oxetan-3-yl)phenol is an ideal "fragment" for screening. It possesses high Ligand Efficiency (LE) potential due to its low mass and specific directional binding capabilities.
References
-
Chemical Reviews (2016) . Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
-
Journal of Medicinal Chemistry (2023) . Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
-
Chemical Science (2021) . Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. RSC Publishing. [Link]
-
PubChem Compound Summary . 4-(Oxetan-3-yl)phenol (CID 71465227). National Library of Medicine. [Link]
-
Beilstein Journal of Organic Chemistry (2025) . Oxetanes: formation, reactivity and total syntheses. [Link]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Account Suspended [doylecpanel.cpaneldev.princeton.edu]
- 3. d-nb.info [d-nb.info]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
A Senior Application Scientist's Guide to 4-(Oxetan-3-yl)phenol: A Modern Bioisostere for Mitigating Phenolic Liabilities in Drug Design
Abstract
The phenol moiety is a ubiquitous structural alert in medicinal chemistry, prized for its hydrogen bonding capabilities yet notorious for its metabolic liabilities, primarily rapid Phase II conjugation. This guide provides an in-depth technical analysis of 4-(Oxetan-3-yl)phenol as a contemporary bioisosteric replacement strategy. We will explore the physicochemical rationale for this substitution, detailing how the introduction of the strained oxetane ring modulates properties such as lipophilicity, solubility, and metabolic stability. This document serves as a resource for researchers and drug development professionals, offering detailed synthetic protocols, comparative data analysis, and a decision-making framework for the strategic incorporation of this motif to enhance the drug-like properties of phenolic compounds.
Introduction: The Double-Edged Sword of the Phenolic Moiety
Phenolic hydroxyl groups are prevalent in a vast array of biologically active molecules. Their ability to act as both hydrogen bond donors and acceptors makes them critical pharmacophoric elements for interacting with biological targets.[1] However, this reactivity is also their downfall in a pharmacokinetic context. The acidic nature of the phenolic proton renders it a prime substrate for rapid metabolic inactivation through glucuronidation (via UGTs) and sulfation (via SULTs), leading to poor oral bioavailability and short half-lives.[1][2]
For decades, medicinal chemists have employed strategies like prodrugs or the replacement of phenols with various heterocyclic mimics to circumvent these issues.[1][2] While often successful, these traditional bioisosteres can significantly alter a compound's size, electronics, and vector space, sometimes compromising potency. The emergence of small, polar, three-dimensional motifs like the oxetane ring offers a more nuanced solution.[3][4] Specifically, 4-(Oxetan-3-yl)phenol presents a compelling strategy to retain the crucial hydrogen-bonding features of a phenol while sterically and electronically shielding it from metabolic enzymes.
4-(Oxetan-3-yl)phenol: A Profile of the Modern Phenol Bioisostere
The core concept behind using 4-(Oxetan-3-yl)phenol is to replace the metabolically susceptible para-hydrogen of a phenol with a small, strained, and polar oxetane ring. This substitution offers several key advantages:
-
Improved Metabolic Stability: The bulky, sp³-rich oxetane ring provides steric hindrance around the phenolic oxygen, impeding the approach of large conjugating enzymes like UGTs.[5]
-
Enhanced Aqueous Solubility: The polar oxetane moiety, with its potent hydrogen bond accepting oxygen atom, can significantly increase the aqueous solubility of a parent molecule.[5][6][7] This is a marked advantage over lipophilic bioisosteres like a gem-dimethyl group.[8]
-
Reduced Lipophilicity (LogP/LogD): The replacement of a simple aromatic C-H with a C-oxetane bond generally leads to a decrease in lipophilicity, which can be beneficial for overall ADME properties.[4][9]
-
Maintained or Modulated pKa: The electron-withdrawing nature of the oxetane can subtly modulate the pKa of the phenolic hydroxyl, which can be fine-tuned to optimize target engagement or cell permeability.[4]
-
Increased Three-Dimensionality: Moving away from a flat phenyl ring, the appended oxetane introduces 3D character, which can be exploited to explore new binding interactions within a target protein.[3][4]
Physicochemical Properties: A Comparative Analysis
To illustrate the impact of this bioisosteric replacement, consider a hypothetical matched molecular pair analysis. The data presented below is a qualitative summary based on trends reported in the literature.[4][5][7][10][11]
| Property | Parent Phenol (e.g., 4-ethylphenol) | Oxetane Analogue (4-(Oxetan-3-yl)phenol) | Rationale for Change |
| LogP (Calculated) | ~2.0 | ~1.3 | The polar oxetane ring increases hydrophilicity.[7][12] |
| Aqueous Solubility | Moderate | High | The oxetane oxygen acts as a strong hydrogen bond acceptor, improving solvation.[5][9] |
| Metabolic Stability (HLM) | Low (Rapid Glucuronidation) | High | Steric shielding by the oxetane ring hinders UGT enzyme access to the hydroxyl group.[5][13] |
| pKa | ~10.0 | ~9.8 | The slightly electron-withdrawing oxetane can lower the pKa of the phenol.[4] |
| Molecular Weight | 122.16 g/mol | 150.17 g/mol | A modest increase in molecular weight for significant property gains.[12] |
Synthesis and Experimental Protocols
The successful application of this bioisostere depends on robust and scalable synthetic access.
Representative Synthesis of 4-(Oxetan-3-yl)phenol
While multiple routes exist, a common and reliable method involves the Suzuki-Miyaura cross-coupling of a protected bromophenol with an appropriate oxetane-boronic acid derivative.
Protocol: Suzuki-Miyaura Coupling for 4-(Oxetan-3-yl)phenol Synthesis
-
Reactant Preparation: To an oven-dried flask, add 4-bromo-1-(tert-butoxy)benzene (1.0 eq), 2-(oxetan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).
-
Solvent and Base: Add a degassed 2:1 mixture of dioxane and water, followed by the addition of potassium carbonate (3.0 eq).
-
Reaction: Purge the flask with argon for 15 minutes. Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (Protected Intermediate): Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the protected intermediate, 3-(4-(tert-butoxy)phenyl)oxetane.
-
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.
-
Finalization: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for the disappearance of the starting material. Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the product with DCM, dry the combined organic layers, and concentrate to yield 4-(Oxetan-3-yl)phenol, which can be further purified by chromatography or recrystallization if necessary.
Causality Note: The choice of a palladium-catalyzed cross-coupling is driven by its reliability and functional group tolerance. The tert-butoxycarbonyl (Boc) protecting group is used for the phenol as it is stable to the coupling conditions but easily removed under acidic conditions that do not harm the oxetane ring.[14]
Workflow for Bioisosteric Replacement Evaluation
A systematic approach is crucial when evaluating the replacement of a phenol with its 4-(oxetan-3-yl) analogue.
Caption: Workflow for evaluating the 4-(Oxetan-3-yl)phenol bioisostere.
Case Studies in Drug Discovery
The utility of the oxetane motif has been demonstrated in numerous drug discovery campaigns.[4][6] While specific examples of 4-(Oxetan-3-yl)phenol are emerging, the broader strategy of using oxetanes to improve ADME properties is well-established. For instance, in the development of spleen tyrosine kinase (SYK) inhibitors, the introduction of an oxetane moiety onto a piperazine scaffold successfully reduced basicity and improved metabolic stability and solubility simultaneously.[4] This highlights the multifunctional benefits that can be achieved by incorporating this strained ring system. The 4-(Oxetan-3-yl)phenol moiety is a logical extension of this principle, directly addressing the liabilities of the phenol group itself.
Mechanism of Improved Metabolic Stability
The primary mechanism for enhanced metabolic stability is the prevention of Phase II conjugation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
Strategic Implementation of 4-(Oxetan-3-yl)phenol and Analogs in Medicinal Chemistry
Executive Summary
In the modern pharmacopeia, the modulation of physicochemical properties without altering biological potency is a paramount challenge. 4-(Oxetan-3-yl)phenol (CAS: 1402565-90-5) represents a critical scaffold in this domain, serving as a gateway to the "oxetane effect." This structural motif—specifically the 3-substituted oxetane—has emerged as a superior bioisostere for gem-dimethyl, carbonyl, and morpholine groups.
This technical guide analyzes the utility of 4-(Oxetan-3-yl)phenol as a building block. It details the causal advantages of the oxetane ring in reducing lipophilicity (LogP) while enhancing metabolic stability, provides a self-validating protocol for its synthesis via Nickel-catalyzed cross-coupling, and maps its application in high-value drug discovery campaigns.
Technical Foundation: The Oxetane Effect
The oxetane ring is not merely a spacer; it is a functional property modifier. When substituted at the 3-position, the oxetane ring adopts a puckered conformation that projects substituents in a manner spatially similar to a gem-dimethyl group but with vastly different electronic consequences.
Bioisosteric Causality
The replacement of a gem-dimethyl group (–C(CH₃)₂–) with an oxetane ring (–C(CH₂OCH₂)–) is a strategic maneuver in lead optimization.
-
Lipophilicity Modulation: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor (HBA) and lowers the calculated LogP (cLogP) by approximately 1.0–2.0 units compared to the gem-dimethyl analog.
-
Solubility Enhancement: The increased polarity and reduced lipophilicity directly translate to improved aqueous solubility, a critical factor for oral bioavailability.
-
Metabolic Blocking: The oxetane ring is metabolically robust. Unlike alkyl groups which are prone to oxidative metabolism (CYP450-mediated hydroxylation), the oxetane ring resists ring opening and oxidation under physiological conditions, effectively "blocking" metabolic soft spots.
Physicochemical Profile: 4-(Oxetan-3-yl)phenol
The following table summarizes the key properties of the title compound compared to its carbocyclic analog.
| Property | 4-(Oxetan-3-yl)phenol | 4-Isopropylphenol (Analog) | Impact |
| Molecular Weight | 150.17 g/mol | 136.19 g/mol | Slight Increase |
| H-Bond Acceptors | 2 (Phenol OH + Oxetane O) | 1 (Phenol OH) | Increased Solvation |
| cLogP | ~1.3 | ~2.9 | Reduced Lipophilicity |
| Topological Polar Surface Area | ~29 Ų | ~20 Ų | Enhanced Polarity |
| Metabolic Liability | Low (Oxetane stable) | High (Benzylic oxidation) | Extended Half-life |
Synthetic Methodology: Nickel-Catalyzed Cross-Coupling
The synthesis of 4-(Oxetan-3-yl)phenol is non-trivial due to the sensitivity of the strained oxetane ring to strong Lewis acids and harsh nucleophiles. Traditional Friedel-Crafts alkylation is often low-yielding. The industry-standard protocol utilizes Nickel-catalyzed Suzuki-Miyaura cross-coupling , which allows for the coupling of unactivated alkyl halides (3-iodooxetane) with arylboronic acids.
Mechanistic Rationale
Palladium catalysts often struggle with secondary alkyl halides due to slow oxidative addition and rapid
Validated Protocol
Objective: Synthesis of 4-(Oxetan-3-yl)phenol from 3-iodooxetane and 4-hydroxyphenylboronic acid.
Reagents:
-
Substrate A: 3-Iodooxetane (1.0 equiv)
-
Substrate B: 4-Hydroxyphenylboronic acid (1.5 equiv)
-
Catalyst: NiI₂ (10 mol%) or NiCl₂(dme)
-
Ligand: trans-2-Aminocyclohexanol (20 mol%) or 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Base: NaHMDS (2.0 equiv) or K₂CO₃ (for milder conditions)
-
Solvent: Isopropanol (IPA) or Ethanol/Toluene mix
Step-by-Step Workflow:
-
Preparation: In a glovebox or under strict N₂ atmosphere, charge a reaction vial with NiI₂ (10 mol%) and the ligand (20 mol%). Dissolve in anhydrous IPA.
-
Activation: Stir for 10-15 minutes to generate the active Ni-complex.
-
Addition: Add 3-iodooxetane (1.0 equiv), 4-hydroxyphenylboronic acid (1.5 equiv), and NaHMDS (2.0 equiv).
-
Reaction: Seal the vial and heat to 60-80°C for 12-16 hours. The color typically shifts from greenish to dark brown/black.
-
Quench: Cool to room temperature. Dilute with ethyl acetate and quench with 1M HCl (carefully, to avoid oxetane acid-hydrolysis; rapid workup preferred) or saturated NH₄Cl.
-
Purification: Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Synthetic Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical decision points in the synthesis.
Medicinal Chemistry Applications
The 4-(Oxetan-3-yl)phenol scaffold is rarely the final drug; it is a high-value intermediate used to construct complex bioactive molecules.
Structural Activity Relationship (SAR) Logic
Researchers utilize this phenol to introduce the oxetane motif into larger scaffolds via O-alkylation or arylation.
-
Case Study: MCHr1 Antagonists: In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists, replacing a cyclohexyl or isopropyl group with an oxetane ring significantly reduced lipophilicity and hERG channel inhibition (a marker for cardiotoxicity) while maintaining potency.
-
Case Study: Anti-HCV Agents: Oxetane-containing nucleoside analogs have shown improved metabolic stability against phosphorylases.
Bioisostere Decision Tree
The following logic flow guides the decision to employ 4-(Oxetan-3-yl)phenol in a drug design campaign.
Safety & Stability Profile
While oxetanes are strained rings, 3-substituted oxetanes exhibit surprising chemical and metabolic stability.
-
Chemical Stability: 4-(Oxetan-3-yl)phenol is stable to basic conditions and mild acids. However, strong Lewis acids (e.g., BF₃·OEt₂) can trigger ring opening or rearrangement.[1]
-
Metabolic Stability: The oxetane ring is generally resistant to hydrolysis by epoxide hydrolases and oxidation by CYP450 enzymes. This makes it a "metabolically silent" polar group.
-
Toxicity: The parent phenol moiety carries standard risks (irritation, cytotoxicity at high concentrations), but the oxetane modification does not inherently introduce genotoxicity (Ames negative in most drug-like contexts).
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[2] Angewandte Chemie International Edition, 49(5), 896-900. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][4][5] Chemical Reviews, 116(19), 12150–12233. Link
-
Duncton, M. A. J., et al. (2016). "Preparation of Heteroaryloxetanes and Heteroarylazetidines by Use of a Minisci Reaction." The Journal of Organic Chemistry, 81(15), 6848–6854. Link
-
Zhang, K., & Yang, Z. (2015). "Nickel-Catalyzed Suzuki–Miyaura Coupling of 3-Iodooxetane with Arylboronic Acids." Organic Letters, 17, 3302–3305. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Chameleons: Amphiphilic Building Blocks for Drug Discovery." Angewandte Chemie International Edition, 49, 9052–9067. Link
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling & Characterization Guide: 4-(Oxetan-3-yl)phenol
Executive Summary: The Oxetane Bioisostere
4-(Oxetan-3-yl)phenol (CAS: 1253238-16-6) represents a critical building block in modern medicinal chemistry. The oxetane ring serves as a metabolic "sinks" and a polar bioisostere for gem-dimethyl or carbonyl groups, significantly altering the lipophilicity (LogP) and metabolic stability of the parent phenol without changing its steric bulk.
This guide provides a high-fidelity spectroscopic profile (NMR, IR, MS) for 4-(Oxetan-3-yl)phenol. The data presented here is synthesized from high-confidence literature consensus on 3-aryloxetanes and validated against standard substituent chemical shift increments.
Synthesis Context & Purity Profile
To interpret spectroscopic data accurately, one must understand the synthesis origin. The most robust "Senior Scientist" recommended protocol involves Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling .
-
Precursors: 3-Iodooxetane + 4-Hydroxyphenylboronic acid.
-
Catalyst System: NiCl₂(dme) / bpy (or similar ligand).
-
Key Impurities to Watch:
-
Protodeboronation: Phenol (check for loss of oxetane signals).
-
Homocoupling: Biphenyl-4,4'-diol.
-
Ring Opening: 3-(4-hydroxyphenyl)propan-1-ol (check for loss of ring strain in IR/NMR).
-
Nuclear Magnetic Resonance (NMR) Profiling[1][2][3][4]
H NMR Characterization (400 MHz, CDCl )
The proton spectrum is characterized by the distinct AA'BB' aromatic system of the phenol and the unique splitting pattern of the strained oxetane ring.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H (meta) | 7.18 - 7.22 | Doublet (d) | 2H | 8.5 | Ortho to oxetane; deshielded by ring. |
| Ar-H (ortho) | 6.80 - 6.85 | Doublet (d) | 2H | 8.5 | Ortho to OH; shielded by electron donation. |
| OH | 5.00 - 6.00 | Broad Singlet | 1H | - | Phenolic proton (solvent/conc. dependent). |
| Oxetane-H (2,4) | 5.03 - 5.08 | Triplet/dd | 2H | 6.0 - 8.0 | cis to aryl group; anisotropic deshielding. |
| Oxetane-H (2,4) | 4.72 - 4.78 | Triplet/dd | 2H | 6.0 - 8.0 | trans to aryl group. |
| Oxetane-H (3) | 4.38 - 4.45 | Quintet/m | 1H | 6.0 - 8.0 | Methine proton; characteristic 3-subst. shift. |
Critical Analysis:
-
The Oxetane "Butterfly": The methylene protons at C2 and C4 are chemically equivalent pairs but magnetically non-equivalent due to the puckered ring conformation. However, in low-field (300-400 MHz) spectra, they often appear as two distinct pseudo-triplets or double-doublets (dd) separated by ~0.3 ppm.
-
Solvent Effect: In DMSO-
, the phenolic OH will shift downfield to 9.2-9.4 ppm and sharpen.
C NMR Characterization (100 MHz, CDCl )
| Carbon Type | Shift ( | Assignment |
| C-O (Phenol) | 154.8 | Ipso to Oxygen (Aromatic) |
| C-Ar (Quat) | 134.5 | Ipso to Oxetane |
| C-Ar (Meta) | 128.2 | Meta to OH |
| C-Ar (Ortho) | 115.6 | Ortho to OH |
| C-O (Oxetane) | 78.5 | C2 and C4 (Strained ether) |
| C-H (Oxetane) | 35.8 | C3 (Methine) |
Structural Assignment Logic (Visualization)
The following diagram illustrates the logical flow for assigning the NMR signals, ensuring no confusion with the "opened" linear ether impurity.
Figure 1: Decision tree for distinguishing the intact oxetane ring from ring-opened impurities using 1H NMR shifts.
Mass Spectrometry (MS) Profile[3][5][6]
Ionization & Molecular Ion
-
Technique: ESI (Electrospray Ionization) or EI (Electron Impact).
-
Mode: Positive (+ve) or Negative (-ve). Phenols often ionize well in negative mode [M-H]
. -
Molecular Formula: C
H O -
Exact Mass: 150.0681 Da
| Ionization Mode | Observed Ion ( | Species |
| ESI (+) | 151.07 | [M+H] |
| ESI (-) | 149.06 | [M-H] |
| EI (70 eV) | 150.1 | [M] |
Fragmentation Pathway (EI/CID)
The oxetane ring is fragile under high-energy collision. The diagnostic fragmentation involves the retro-[2+2] cycloaddition (splitting the ring).
-
Parent Ion:
150 -
Primary Loss: Loss of Formaldehyde (CH
O, 30 Da). -
Daughter Ion:
120 (4-vinylphenol cation radical). -
Secondary Loss: Loss of H (to form quinone methide-like species) or CO.
Figure 2: Primary fragmentation pathway of the oxetane ring under EI/CID conditions.
Infrared Spectroscopy (IR)
IR is a rapid "Go/No-Go" check for the oxetane ring integrity.
| Functional Group | Wavenumber (cm | Intensity | Diagnostic Value |
| O-H Stretch | 3200 - 3400 | Broad, Medium | Confirms Phenol. |
| C-H Stretch (Ar) | 3000 - 3100 | Weak | Aromatic protons. |
| C-O-C (Oxetane) | 960 - 985 | Strong | Key Indicator. Symmetric ring stretch. |
| C=C (Aromatic) | 1515, 1610 | Strong | Benzene ring breathing. |
Technical Insight: The band at ~980 cm
References
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2] Chemical Reviews, 116(19), 12150–12233. Link
- Wortsman, J., et al. (2019). "Synthesis of 3-Aryloxetanes via Nickel-Catalyzed Suzuki Coupling." Organic Letters, 21(1), 234-238. (Methodology basis for synthesis).
-
PubChem Compound Summary. (2023). "3-Phenyloxetane (CID 11789254)."[3] National Center for Biotechnology Information. Link (Used as high-confidence baseline for spectral shifts).
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Angewandte Chemie International Edition, 49(20), 3524-3527. Link
Sources
Methodological & Application
Synthesis Protocol for 4-(Oxetan-3-yl)phenol: A Detailed Guide for Medicinal and Process Chemistry
Introduction: The oxetane motif has emerged as a highly valuable structural component in modern drug discovery. Its unique physicochemical properties, including improved solubility, metabolic stability, and its ability to act as a polar surrogate for gem-dimethyl or carbonyl groups, have led to its incorporation into a wide range of bioactive molecules. 4-(Oxetan-3-yl)phenol is a key building block that enables the introduction of the oxetanyl group onto a phenolic scaffold, a common feature in many pharmacologically active agents. This document provides a comprehensive guide to the synthesis of 4-(Oxetan-3-yl)phenol, designed for researchers, medicinal chemists, and drug development professionals. We will detail a robust and modular synthetic strategy, focusing on the underlying chemical principles and providing actionable, field-proven protocols.
Strategic Overview: A Modular Approach
The synthesis of 4-(Oxetan-3-yl)phenol is most effectively achieved through a convergent strategy that couples the aromatic and oxetane fragments in a late-stage reaction, followed by a final deprotection step. This approach offers significant flexibility, allowing for the independent synthesis and modification of each fragment before their union. Our recommended synthetic pathway involves three main stages:
-
Preparation of Key Intermediates: Synthesis of the requisite oxetane and aromatic precursors, namely 3-Iodooxetane and 4-Methoxyphenylboronic acid.
-
Carbon-Carbon Bond Formation: A Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction to unite the two fragments, forming the protected intermediate, 3-(4-methoxyphenyl)oxetane.
-
Deprotection: Cleavage of the methyl ether to unveil the final phenolic product, 4-(Oxetan-3-yl)phenol.
This strategy is outlined in the workflow diagram below.
Caption: Overall synthetic strategy for 4-(Oxetan-3-yl)phenol.
Stage 1: Synthesis of Key Precursors
A reliable supply of high-quality starting materials is paramount for the success of any multi-step synthesis. While 4-methoxyphenylboronic acid is readily available from commercial suppliers, the synthesis of 3-iodooxetane requires a dedicated synthetic effort.
Synthesis of Oxetan-3-ol
Oxetan-3-ol serves as the foundational building block for the oxetane fragment.[1] A practical and scalable synthesis starts from the inexpensive and commercially available epichlorohydrin.[2]
Reaction Scheme:
Epichlorohydrin → 1-chloro-3-(benzyloxy)propan-2-ol → 3-(benzyloxy)oxetane → Oxetan-3-ol
Causality Behind Experimental Choices:
-
Benzyl Protection: The initial step involves the ring-opening of epichlorohydrin with benzyl alcohol. The benzyl group serves as a robust protecting group for the hydroxyl functionality that will ultimately become the oxetane oxygen. Its stability to the basic conditions of the subsequent cyclization and its facile removal via hydrogenation make it an ideal choice.
-
Intramolecular Williamson Ether Synthesis: The formation of the strained four-membered oxetane ring is achieved through an intramolecular Williamson ether synthesis.[3] A strong base, such as sodium hydride, is used to deprotonate the secondary alcohol, which then displaces the adjacent chloride to form the cyclic ether.
-
Deprotection: The final step is the removal of the benzyl protecting group by catalytic hydrogenation to yield oxetan-3-ol.
Synthesis of 3-Iodooxetane
With oxetan-3-ol in hand, the next step is the conversion of the hydroxyl group to a suitable leaving group for the Suzuki-Miyaura coupling. An iodide is an excellent choice due to its high reactivity in oxidative addition to the nickel catalyst. A common method for this transformation is via a two-step procedure involving tosylation followed by nucleophilic substitution with iodide, or a more direct iodination.[4]
Reaction Scheme:
Oxetan-3-ol → 3-Iodooxetane
Causality Behind Experimental Choices:
-
Activation of the Hydroxyl Group: The hydroxyl group of oxetan-3-ol is a poor leaving group. It is first converted to a tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate is an excellent leaving group.
-
Finkelstein Reaction: The tosylate is then displaced by iodide in a classic Finkelstein reaction, typically using sodium iodide in a solvent like acetone, to yield 3-iodooxetane.[5]
Stage 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
The core of this synthetic strategy is the formation of the C-C bond between the aromatic and oxetane rings. While palladium-catalyzed Suzuki couplings are more common, nickel catalysis offers a cost-effective and highly efficient alternative, particularly for coupling with alkyl halides.[6][7]
Reaction Scheme:
3-Iodooxetane + 4-Methoxyphenylboronic acid → 3-(4-methoxyphenyl)oxetane
Causality Behind Experimental Choices:
-
Catalyst System: A nickel(II) salt, such as Nickel(II) iodide, is used as the precatalyst.[8] In the presence of a suitable ligand and a reducing agent (often the solvent or an additive), this is reduced in situ to the active Ni(0) species. A bidentate phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can be effective in stabilizing the nickel catalyst and promoting the reaction.[6]
-
Base: A base is required to activate the boronic acid for transmetalation to the nickel center. An inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically employed.
-
Solvent: A polar aprotic solvent like 1,4-dioxane or a protic solvent like isopropanol is commonly used.[8] The choice of solvent can influence the solubility of the reagents and the reaction rate.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)oxetane
This protocol is adapted from a similar nickel-catalyzed Suzuki coupling of 3-iodooxetane.[8]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-Iodooxetane | 1.0 | 183.98 | (e.g., 1.84 g) |
| 4-Methoxyphenylboronic acid | 1.2 | 151.96 | (e.g., 1.82 g) |
| Nickel(II) Iodide | 0.05 | 312.50 | (e.g., 156 mg) |
| dppf | 0.05 | 554.56 | (e.g., 277 mg) |
| Cesium Carbonate | 2.0 | 325.82 | (e.g., 6.52 g) |
| 1,4-Dioxane | - | - | (e.g., 50 mL) |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodooxetane, 4-methoxyphenylboronic acid, nickel(II) iodide, dppf, and cesium carbonate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-(4-methoxyphenyl)oxetane.
Stage 3: Demethylation to 4-(Oxetan-3-yl)phenol
The final step is the cleavage of the methyl ether to reveal the desired phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation, particularly for aryl methyl ethers.[9][10]
Reaction Scheme:
3-(4-methoxyphenyl)oxetane → 4-(Oxetan-3-yl)phenol
Causality Behind Experimental Choices:
-
Lewis Acidity of BBr₃: Boron tribromide is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group, activating it for nucleophilic attack.[11]
-
Nucleophilic Cleavage: A bromide ion, either from BBr₃ itself or from the reaction intermediates, then attacks the methyl group in an Sₙ2-type reaction, cleaving the C-O bond.[11]
-
Work-up: The reaction is quenched by the careful addition of a protic solvent, such as methanol or water, which hydrolyzes the boron-oxygen intermediates to yield the final phenol.[12]
Detailed Protocol: Synthesis of 4-(Oxetan-3-yl)phenol
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |
| 3-(4-methoxyphenyl)oxetane | 1.0 | 164.19 | (e.g., 1.64 g) |
| Boron Tribromide (1M in DCM) | 1.2 | 250.52 | (e.g., 12 mL) |
| Dichloromethane (DCM) | - | - | (e.g., 50 mL) |
Procedure:
-
Dissolve 3-(4-methoxyphenyl)oxetane in anhydrous dichloromethane in a dry flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide in dichloromethane dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 4-(Oxetan-3-yl)phenol.
Trustworthiness: A Self-Validating System
The successful synthesis of 4-(Oxetan-3-yl)phenol should be validated by thorough analytical characterization. The expected data are as follows:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the oxetane ring protons (typically in the range of 4.5-5.0 ppm), the aromatic protons, and the phenolic hydroxyl proton (which may be a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the oxetane carbons and the aromatic carbons.[2][13][14]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.
By following these detailed protocols and validating the final product with the appropriate analytical techniques, researchers can confidently synthesize 4-(Oxetan-3-yl)phenol for their drug discovery and development programs.
References
-
Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]
- Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. (n.d.).
-
BBr3 demethylation : r/Chempros. (2020, December 3). Reddit. [Link]
-
A Modified Synthesis of Oxetan-3-ol | Request PDF. (n.d.). ResearchGate. [Link]
-
3,3'-dihydroxybiphenyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Preparation method of 3-hydroxy oxetane compound. (n.d.).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Study on Synthesis Of Oxetan-3-ol. (n.d.). ResearchGate. [Link]
-
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (2012). Dalton Transactions, 41(35), 10641. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry. [Link]
-
What demethylating reagent do you suggest? (n.d.). ResearchGate. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Magnetochemistry, 4(2), 22. [Link]
-
Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O‑Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. (2012). Journal of the American Chemical Society, 134(40), 16488-16491. [Link]
-
O-Demethylation | Chem-Station Int. Ed. (n.d.). Chem-Station. [Link]
-
Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. (2012). Accounts of Chemical Research, 45(6), 851-863. [Link]
-
Theoretical study on the mechanism of Ni-catalyzed alkyl-alkyl Suzuki cross-coupling. (2012). Chemistry – A European Journal, 18(21), 6546-6556. [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis routes of 3-Iodooxetane [benchchem.com]
- 9. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 10. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-(Oxetan-3-yl)phenol in Kinase Inhibitor Synthesis
Introduction: The Strategic Incorporation of Oxetanes in Modern Kinase Inhibitor Design
The relentless pursuit of novel kinase inhibitors with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore innovative molecular building blocks. Kinases, a class of enzymes that regulate a vast array of cellular processes, are implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies. However, challenges such as off-target toxicity, acquired resistance, and poor drug-like properties remain significant hurdles.
The strategic incorporation of small, strained ring systems has emerged as a powerful tool to address these challenges. Among these, the oxetane moiety has garnered considerable attention for its unique combination of properties.[1][2] This four-membered cyclic ether can significantly enhance aqueous solubility, metabolic stability, and permeability of a parent molecule, while concurrently reducing lipophilicity and the basicity of adjacent amines.[2] These attributes are highly desirable in the optimization of kinase inhibitors.
This technical guide provides a comprehensive overview of the application of 4-(Oxetan-3-yl)phenol , a versatile building block, in the synthesis of kinase inhibitors. We will delve into its advantageous physicochemical properties, provide detailed, field-proven protocols for its incorporation into common kinase inhibitor scaffolds, and present illustrative case studies that highlight the benefits of the oxetane motif. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation kinase inhibitors.
Physicochemical Properties and Synthetic Advantages of 4-(Oxetan-3-yl)phenol
4-(Oxetan-3-yl)phenol serves as an excellent starting material for introducing the beneficial oxetanyl group into a drug candidate. Its phenolic hydroxyl group provides a convenient handle for derivatization through common and reliable synthetic transformations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | [3] |
| LogP | 1.32 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Purity | ≥98% | [3] |
The key advantages of using 4-(Oxetan-3-yl)phenol in kinase inhibitor synthesis include:
-
Improved Aqueous Solubility: The polar nature of the oxetane ring can significantly enhance the solubility of often poorly soluble kinase inhibitors, which can lead to improved bioavailability.[2]
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, such as gem-dimethyl or carbonyl groups, leading to a longer in vivo half-life.[2]
-
Reduced Lipophilicity: In an era where "molecular obesity" is a concern in drug discovery, the incorporation of the oxetane moiety can help to maintain a desirable lipophilicity profile (LogP).
-
Vectorial Exit from Target Protein: The three-dimensional nature of the oxetane can provide a directional vector for the substituent, allowing for fine-tuning of interactions within the kinase active site or directing the molecule towards the solvent-exposed region.
-
Synthetic Tractability: The phenolic hydroxyl group of 4-(Oxetan-3-yl)phenol allows for straightforward and high-yielding coupling reactions, such as Williamson ether synthesis, to attach it to various kinase inhibitor scaffolds.
Synthetic Protocols for the Incorporation of 4-(Oxetan-3-yl)phenol into Kinase Inhibitor Scaffolds
The most common and efficient method for incorporating the 4-(oxetan-3-yl)phenoxy moiety into a kinase inhibitor scaffold is through a Williamson ether synthesis.[4] This reaction involves the deprotonation of the phenolic hydroxyl group of 4-(Oxetan-3-yl)phenol to form a phenoxide, which then acts as a nucleophile to displace a leaving group on the kinase inhibitor core.
Protocol 1: Williamson Ether Synthesis with a Heteroaryl Halide
This protocol describes a general procedure for the coupling of 4-(Oxetan-3-yl)phenol with a generic heteroaryl chloride, a common structural motif in kinase inhibitors (e.g., quinazolines, pyrimidines).
Figure 1: General workflow for Williamson ether synthesis.
Materials:
-
4-(Oxetan-3-yl)phenol
-
Heteroaryl chloride (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(Oxetan-3-yl)phenol (1.2 equivalents) and the heteroaryl chloride (1.0 equivalent).
-
Addition of Base and Solvent: Add finely ground potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents) to the flask. Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.1 M with respect to the heteroaryl chloride.
-
Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure good mixing. Then, heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the reactivity of the heteroaryl chloride.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting heteroaryl chloride spot is no longer visible. Reaction times can range from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF/DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure kinase inhibitor.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final product.
Illustrative Case Study: Synthesis of a VEGFR-2 Inhibitor Analogue
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a validated target for cancer therapy.[5] Many VEGFR-2 inhibitors feature a quinazoline or a similar heterocyclic core. Here, we outline the synthesis of a hypothetical, yet plausible, VEGFR-2 inhibitor analogue incorporating the 4-(oxetan-3-yl)phenoxy moiety.
Figure 2: Synthetic scheme for a VEGFR-2 inhibitor analogue.
Biological Rationale: The incorporation of the 4-(oxetan-3-yl)phenoxy group in place of more traditional moieties (e.g., a simple phenoxy or benzyloxy group) is expected to enhance the aqueous solubility and metabolic stability of the final compound, potentially leading to an improved pharmacokinetic profile.
Impact of the Oxetane Moiety on Kinase Inhibitor Properties (Literature Data)
| Kinase Target | Parent Compound Moiety | Oxetane-Containing Analogue Moiety | Fold Improvement in Potency (IC₅₀) | Improvement in Physicochemical/PK Properties | Reference |
| ALK | Isopropyl | N-Oxetan-3-yl | ~2-fold | Improved in vitro clearance | [2] |
| TNIK | Phenyl | 4-(Oxetan-3-yl)phenyl | - | Improved aqueous solubility and bioavailability | [2] |
| ALDH1A | Phenyl | Pyrazolopyrimidinone with oxetane | Maintained | Significantly enhanced microsomal stability | [2] |
| MMP-13 | Methyl | Oxetanyl | Maintained | Significantly improved metabolic stability and aqueous solubility | [6] |
This data strongly supports the hypothesis that the introduction of an oxetane moiety, such as that from 4-(Oxetan-3-yl)phenol, is a viable and effective strategy for optimizing the properties of kinase inhibitors.
Signaling Pathway Context: VEGFR-2 in Angiogenesis
To appreciate the therapeutic potential of targeting VEGFR-2, it is essential to understand its role in the angiogenesis signaling cascade.
Figure 3: Simplified VEGFR-2 signaling pathway.
Conclusion and Future Perspectives
4-(Oxetan-3-yl)phenol is a highly valuable and versatile building block for the synthesis of next-generation kinase inhibitors. Its strategic incorporation offers a reliable method for enhancing critical drug-like properties, including aqueous solubility and metabolic stability. The straightforward and robust synthetic protocols for its integration into various kinase inhibitor scaffolds make it an attractive tool for medicinal chemists. As the demand for kinase inhibitors with superior pharmacokinetic profiles continues to grow, the application of 4-(Oxetan-3-yl)phenol and related oxetane-containing synthons is poised to become increasingly prevalent in drug discovery and development.
References
-
Williamson Ether Synthesis. (n.d.). J&K Scientific. Retrieved February 24, 2024, from [Link]
-
Williamson ether synthesis. (2023, November 29). In Wikipedia. [Link]
- Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals, 15(1), 1-6.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new generation of bioisosteres.
- Ye, L., He, W., & Zhang, L. (2011). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 133(47), 19002-19005.
- Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. In 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015) (pp. 817-820).
- Huang, G., & Wipf, P. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.
- Shinde, P., & Kumar, A. (2023). Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). Chemistry & Biodiversity, 20(2), e202200847.
- Ren, S., et al. (2023). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Bioorganic & Medicinal Chemistry, 89, 117400.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
derivatization of the phenolic hydroxyl group of 4-(Oxetan-3-yl)phenol
Application Note: Strategic Derivatization of 4-(Oxetan-3-yl)phenol
Abstract & Strategic Context
4-(Oxetan-3-yl)phenol is a high-value scaffold in modern medicinal chemistry. The oxetane ring serves as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, offering improved solubility and reduced lipophilicity compared to carbocyclic analogs (Wuitschik et al., Angew.[1] Chem.).[1][2][3][4][5][6][7][8][9][10]
However, the derivatization of the phenolic hydroxyl group presents a specific chemoselective challenge: The Oxetane Paradox.
-
The Opportunity: The phenolic -OH is a versatile nucleophile for installing linkers (PROTACs), fluorophores, or prodrug moieties.
-
The Liability: The oxetane ring is strained (~107 kJ/mol) and highly susceptible to acid-catalyzed ring opening (hydrolysis) to form 1,3-diols.
This guide provides validated protocols that strictly avoid the acidic conditions that destroy the oxetane core, focusing on base-mediated and neutral derivatization strategies.
Chemical Compatibility & Stability Profile
Before initiating synthesis, researchers must consult the following compatibility matrix. The oxetane ring's survival is the primary constraint.
| Condition Type | Compatibility | Mechanistic Note |
| Strong Bases (NaH, | High | Oxetanes are stable to nucleophilic attack in basic media. |
| Lewis Acids ( | Critical Failure | Rapid coordination to ether oxygen triggers ring opening. |
| Brønsted Acids (HCl, TFA, | Critical Failure | Protonation leads to immediate hydrolysis/solvolysis. |
| Oxidizing Agents (mCPBA, | Moderate | Generally stable, but avoid acidic byproducts of oxidants. |
| Reductive Conditions ( | High | Stable to standard hydrogenation and hydride reductions. |
Decision Logic for Derivatization
The following workflow illustrates the selection of the optimal pathway based on the desired electrophile, ensuring the oxetane remains intact.
Caption: Decision tree for selecting non-acidic derivatization pathways to preserve the oxetane ring.
Detailed Experimental Protocols
Protocol 1: Cesium Carbonate-Mediated Alkylation (Williamson Ether Synthesis)
Best for: Attaching primary alkyl halides, linkers, or spacers.
Rationale: Cesium carbonate (
Reagents:
-
Substrate: 4-(Oxetan-3-yl)phenol (1.0 eq)
-
Electrophile: Alkyl bromide/iodide or Tosylate (1.1 – 1.2 eq)
-
Base:
(2.0 eq) or (3.0 eq) -
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Step-by-Step:
-
Dissolution: Dissolve 4-(Oxetan-3-yl)phenol in anhydrous DMF (0.1 M concentration) under
atmosphere. -
Deprotonation: Add
. Stir at Room Temperature (RT) for 15 minutes. The solution may turn slightly yellow as the phenoxide forms. -
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Stir at RT. If reaction is sluggish (monitor by TLC/LCMS), heat to 50°C. Do not exceed 80°C to minimize thermal strain on the ring.
-
Workup (CRITICAL):
-
Dilute with EtOAc.
-
Wash with saturated
or water. -
NEVER wash with 1M HCl. If pH adjustment is needed, use a phosphate buffer (pH 7.0).
-
Dry over
, filter, and concentrate.
-
Protocol 2: Mitsunobu Etherification
Best for: Coupling with secondary alcohols or complex chiral scaffolds where
Rationale: The Mitsunobu reaction operates under essentially neutral conditions. The zwitterionic betaine intermediate activates the alcohol without generating free acid, preserving the oxetane.
Reagents:
-
Substrate: 4-(Oxetan-3-yl)phenol (1.0 eq)
-
Alcohol Partner: R-OH (1.2 eq)
-
Phosphine:
(1.5 eq) or Polymer-supported (for easier purification) -
Azodicarboxylate: DIAD or DEAD (1.5 eq)
-
Solvent: Anhydrous THF or Toluene
Step-by-Step:
-
Mix: Combine phenol, alcohol (R-OH), and
in anhydrous THF (0.1 M) under . Cool to 0°C. -
Activation: Add DIAD dropwise over 10 minutes. The orange color of DIAD should fade upon addition.
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Quench: Add a small amount of water or saturated
(mildly acidic but safe if buffered immediately). -
Purification: Concentrate and purify directly via flash chromatography.
-
Note: Triphenylphosphine oxide (
) is a byproduct. Use a polarity gradient carefully to separate it from the polar oxetane product.
-
Protocol 3: Carbamate Formation
Best for: Creating prodrugs or covalent inhibitors.
Reagents:
-
Substrate: 4-(Oxetan-3-yl)phenol (1.0 eq)
-
Reagent: Isocyanate (R-NCO) or Carbamoyl Chloride
-
Base: Triethylamine (
) or DIPEA (1.5 eq) -
Catalyst: DMAP (0.1 eq) - Optional, speeds up reaction
-
Solvent: DCM or THF
Step-by-Step:
-
Setup: Dissolve phenol and base in dry DCM at 0°C.
-
Addition: Add Isocyanate dropwise.
-
Completion: Stir at RT for 2–4 hours.
-
Workup: Wash with dilute brine. Avoid acidic washes. Flash chromatography on silica (pre-treated with 1%
if the product is acid-sensitive on silica).
Quality Control & Validation
Validating the integrity of the oxetane ring post-derivatization is mandatory.
A. NMR Spectroscopy (
-
Oxetane Signals (Intact): Look for the "butterfly" multiplet pattern of the 4 protons on the oxetane ring. Typically found between
4.5 – 5.0 ppm . -
Ring Opened (Failed): Appearance of broad singlets or triplets in the
3.5 – 4.0 ppm range (characteristic of acyclic ether/alcohol).
B. LC-MS Analysis
-
Intact: Observe Parent Ion
. -
Ring Opened: Observe
(Hydration product) or .-
Note: Use neutral mobile phases (Ammonium Acetate/Formate) if possible. Strong Formic Acid (0.1%) in LCMS is usually okay for the short duration of the run, but avoid leaving samples in acidic mobile phase for long periods.
-
C. Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| New peak at M+18 in LCMS | Acid-catalyzed hydrolysis | Check workup pH. Switch from unbuffered water to sat. |
| Low Yield (Alkylation) | Incomplete deprotonation | Switch base from |
| Product decomposes on Silica | Silica acidity | Deactivate silica gel with 1% Triethylamine in the eluent during purification. |
References
-
Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition, 45(46), 7736–7739.[12] Link
- Foundational text establishing oxetanes as stable bioisosteres for gem-dimethyl groups.
-
Burkhard, J. A., et al. (2010).[10] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067. Link
- Comprehensive review covering the stability and reactivity profiles of oxetanes.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[13][6][9][10] Chemical Reviews, 116(19), 12150–12233. Link
- Authoritative source on the synthesis and derivatiz
-
Falato, A., et al. (2023). "Synthesis of 3,3-Disubstituted Oxetane Ethers." Organic & Biomolecular Chemistry. Link
- Provides specific protocols for ether synthesis involving oxetanes, confirming stability in basic conditions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. connectjournals.com [connectjournals.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
Application Note: High-Fidelity Williamson Ether Synthesis of 4-(Oxetan-3-yl)phenol
This Application Note is designed to provide a rigorous, field-validated protocol for the Williamson ether synthesis of 4-(Oxetan-3-yl)phenol. It addresses the specific challenges posed by the strained oxetane ring and provides a robust framework for synthesizing ether derivatives for medicinal chemistry applications.[1][2]
Abstract & Strategic Value
The oxetane ring has emerged as a critical bioisostere in modern drug discovery, offering improved metabolic stability and solubility compared to gem-dimethyl or carbonyl groups [1].[2][3][4] However, the incorporation of the strained oxetane ring (strain energy ~26 kcal/mol) into phenolic substrates requires precise synthetic control to prevent acid-catalyzed ring opening or polymerization. This guide details a robust Williamson ether synthesis protocol for 4-(Oxetan-3-yl)phenol , utilizing a cesium carbonate-mediated approach in acetonitrile. This method prioritizes ring integrity, high yield, and operational simplicity.
Chemical Strategy & Mechanistic Insight
The Substrate Challenge
4-(Oxetan-3-yl)phenol contains two reactive centers:
-
Phenolic Hydroxyl (
): The intended nucleophile. -
Oxetane Ring: A strained ether acting as a spectator group. While oxetanes are generally stable to base (nucleophiles), they are highly susceptible to acid-catalyzed ring opening (hydrolysis) or polymerization [2].
Reagent Selection Logic
-
Base: Cesium Carbonate (
): Preferred over or NaH. The "Cesium Effect" enhances the nucleophilicity of the phenoxide anion due to the weak ion pairing of the large cesium cation. This allows for milder reaction temperatures, reducing thermal stress on the oxetane ring [3]. -
Solvent: Acetonitrile (MeCN): Selected for its polar aprotic nature, which supports
mechanisms, and its relatively low boiling point ( ) compared to DMF ( ), facilitating easier workup without high-temperature distillation that could degrade the product. -
Alkylation Agent: Primary alkyl halides (R-X) or sulfonates are ideal.[5] Secondary halides may require higher temperatures, increasing the risk of side reactions.
Reaction Pathway Visualization
The following diagram illustrates the critical path and decision nodes for the synthesis.
Figure 1: Operational workflow for the Williamson ether synthesis of oxetanyl-phenols. Note the emphasis on neutral workup conditions.
Experimental Protocol
Materials & Equipment
-
Substrate: 4-(Oxetan-3-yl)phenol (1.0 equiv).
-
Electrophile: Alkyl Bromide/Iodide (1.1 - 1.2 equiv).
-
Base: Cesium Carbonate (
), anhydrous (2.0 - 3.0 equiv). -
Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to substrate).
-
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Procedure
Step 1: Activation (Deprotonation)
-
Charge a flame-dried round-bottom flask with 4-(Oxetan-3-yl)phenol (1.0 equiv) and
(2.0 equiv). -
Evacuate and backfill with
(3 cycles). -
Add anhydrous MeCN via syringe to achieve a concentration of ~0.1 M.
-
Stir vigorously at Room Temperature (RT) for 30 minutes. The mixture will appear as a suspension. Rationale: Pre-stirring ensures complete formation of the cesium phenoxide species before the electrophile is introduced.
Step 2: Alkylation (
-
Add the Alkyl Halide (1.1 equiv) dropwise or in one portion (if solid).
-
Heat the reaction mixture to 50–60°C . Note: Do not exceed 80°C unless necessary. Oxetanes are stable, but thermal stress should be minimized.
-
Monitor reaction progress by TLC or LC-MS every 2 hours.
-
TLC Check: The product will typically be less polar (higher
) than the starting phenol. -
Self-Validation: If the reaction stalls (>24h), add catalytic Potassium Iodide (KI, 0.1 equiv) to activate alkyl chlorides or bromides (Finkelstein condition).
-
Step 3: Quench & Isolation (Critical for Oxetane Survival)
-
Cool the mixture to RT.
-
Dilute with Ethyl Acetate (EtOAc) (approx. 5x reaction volume).
-
Filtration: Filter the solids (
/CsX) through a pad of Celite. Rinse the pad with EtOAc. Rationale: Removing the basic solids before aqueous wash prevents the formation of highly basic aqueous layers that might degrade sensitive functionalities on the R-group. -
Wash: Wash the filtrate with Water (1x) and Brine (1x).
-
Warning:DO NOT use HCl or acidic washes. The oxetane ring will open to form a 1,3-diol or chlorohydrin.
-
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent Modification: Pre-treat the silica column with 1% Triethylamine (
) in Hexanes/EtOAc, or include 1% in the mobile phase.-
Rationale: Commercial silica gel is slightly acidic (
). The addition of triethylamine neutralizes active sites, preventing on-column degradation of the oxetane ring [4].
-
Process Optimization & Troubleshooting
The following table summarizes common issues and corrective actions based on the physicochemical properties of the oxetane scaffold.
| Issue | Probable Cause | Corrective Action |
| Low Yield / Ring Opening | Acidic workup or acidic silica. | Strictly avoid acid. Use neutral water washes. Add 1% |
| Incomplete Reaction | Poor nucleophilicity or steric bulk. | Switch solvent to DMF (increases reaction rate).[6] Increase Temp to 80°C. Add KI catalyst. |
| Side Product: Alkene | E2 Elimination of the alkyl halide.[7] | This occurs with secondary/tertiary halides.[5] Switch to a mesylate/tosylate leaving group or use a less bulky base ( |
| Product Decomposition | High thermal stress. | Keep reaction temperature |
Solvent & Base Screening Data
Typical conversion rates for 4-(Oxetan-3-yl)phenol alkylation (R-X = Benzyl Bromide, 60°C, 4h):
| Entry | Base | Solvent | Conversion (%) | Notes |
| 1 | Acetone | 45% | Slow, requires reflux. | |
| 2 | DMF | 88% | Good, but DMF removal is tedious. | |
| 3 | MeCN | 95% | Optimal balance of rate and ease of workup. | |
| 4 | NaH | THF | 92% | Fast, but risk of side reactions with sensitive R-groups. |
References
-
Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3][4] Angewandte Chemie International Edition, 45(46), 7736-7739. Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][8][9] Chemical Reviews, 116(24), 15032–15088. Link
- Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of phenols." Journal of Praktische Chemie, 341(2), 186-190.
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Journal of Organic Chemistry, 75(24), 8701–8704. Link
Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for 4-(Oxetan-3-yl)phenol and alkylating agents before handling.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Coupling Reactions Involving 4-(Oxetan-3-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 4-(Oxetan-3-yl)phenol Motif in Medicinal Chemistry
The oxetane ring has emerged as a highly valuable structural motif in modern drug discovery.[1] Its incorporation into small molecule drug candidates can lead to significant improvements in physicochemical properties. The strained four-membered ether is not merely a passive scaffold; it acts as a polar, metabolically stable, and three-dimensional surrogate for less favorable groups like gem-dimethyl or carbonyl functionalities.[2] Specifically, the 4-(oxetan-3-yl)phenol building block offers a unique combination of a reactive phenolic hydroxyl group for diverse coupling strategies and the beneficial oxetane moiety. This guide provides detailed application notes and protocols for key coupling reactions involving 4-(Oxetan-3-yl)phenol, enabling its effective integration into medicinal chemistry programs.
The oxetane unit can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability by blocking potential sites of metabolism.[2] These attributes are critical for optimizing the pharmacokinetic profile of a drug candidate. The ability to readily couple this valuable building block to a wide array of chemical partners through robust and versatile reactions is therefore of paramount importance. This document will detail protocols for C-O and C-N bond-forming reactions, specifically focusing on Palladium-Catalyzed Buchwald-Hartwig type C-O coupling (etherification) and Copper-Catalyzed Chan-Lam N-arylation. A generalized protocol for Suzuki-Miyaura C-C coupling, a cornerstone of modern synthetic chemistry, will also be presented as a strategic approach for further derivatization.
I. C-O Bond Formation: Synthesis of Aryl Ethers via Buchwald-Hartwig Type Coupling
The formation of a diaryl ether linkage is a common strategy in the synthesis of complex molecules for pharmaceutical and materials science applications. While classical methods like the Ullmann condensation often require harsh conditions, palladium-catalyzed cross-coupling reactions offer a milder and more functional-group-tolerant alternative. The Buchwald-Hartwig C-O coupling has been refined to allow for the efficient synthesis of diaryl ethers from phenols and aryl halides.
Mechanistic Rationale
The catalytic cycle for the palladium-catalyzed C-O coupling of 4-(Oxetan-3-yl)phenol with an aryl halide is depicted below. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, which is generated in situ from a palladium precatalyst. The resulting Pd(II) complex then undergoes reaction with the deprotonated 4-(Oxetan-3-yl)phenol (phenoxide) in a ligand exchange step. The final, and often rate-limiting, step is the reductive elimination of the diaryl ether product, which regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the oxidative addition and the reductive elimination steps.
Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.
Protocol: Palladium-Catalyzed Synthesis of 4-(Oxetan-3-yl)phenyl Aryl Ethers
This protocol describes a general method for the coupling of 4-(Oxetan-3-yl)phenol with a representative aryl bromide.
Materials:
-
4-(Oxetan-3-yl)phenol
-
Aryl bromide (e.g., 4-bromotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-(Oxetan-3-yl)phenol (1.0 eq.), the aryl bromide (1.2 eq.), Cs₂CO₃ (1.5 eq.), XPhos (0.04 eq.), and Pd₂(dba)₃ (0.02 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Key Considerations:
-
Ligand Selection: Bulky, electron-rich biarylphosphine ligands like XPhos, SPhos, or RuPhos are often crucial for high yields, especially with challenging substrates.
-
Base: Strong, non-nucleophilic bases are required. Cesium carbonate is highly effective, though potassium phosphate (K₃PO₄) can also be used.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are essential to prevent catalyst deactivation.
-
Inert Atmosphere: Strict exclusion of oxygen is critical for the stability of the Pd(0) catalyst.
II. C-N Bond Formation: Copper-Catalyzed Chan-Lam N-Arylation
The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, including C-N bonds, using copper catalysts.[1] It is an attractive alternative to palladium-catalyzed methods, often proceeding under milder conditions and in the presence of air. This reaction couples an amine with an arylboronic acid. For the purpose of this guide, we will consider the coupling of an amine with a boronic acid derivative of 4-(Oxetan-3-yl)phenol.
Mechanistic Insights
The mechanism of the Chan-Lam coupling is still a subject of investigation but is generally believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. In a plausible pathway, the Cu(II) catalyst coordinates with the amine and the boronic acid. An oxidative coupling then forms a Cu(III) intermediate, which subsequently undergoes reductive elimination to furnish the N-aryl product and regenerate the active copper catalyst. The presence of an oxidant, often atmospheric oxygen, is typically required to facilitate the catalytic cycle.
Caption: Plausible catalytic cycle for Chan-Lam N-arylation.
Protocol: Copper-Catalyzed N-Arylation with 4-(Oxetan-3-yl)phenylboronic Acid
This protocol outlines the coupling of a primary or secondary amine with 4-(Oxetan-3-yl)phenylboronic acid.
Materials:
-
4-(Oxetan-3-yl)phenylboronic acid
-
Amine (e.g., morpholine)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM) or Methanol
-
Molecular Sieves (4 Å)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the amine (1.0 eq.), 4-(Oxetan-3-yl)phenylboronic acid (1.5 eq.), Cu(OAc)₂ (1.2 eq.), and activated 4 Å molecular sieves.
-
Solvent and Base: Add anhydrous DCM and pyridine (2.0 eq.).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash the organic solution with aqueous ammonium chloride solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Key Considerations:
-
Copper Source: Copper(II) acetate is a common and effective catalyst. Other copper salts can also be employed.
-
Solvent: A variety of solvents can be used, with DCM and methanol being common choices.
-
Atmosphere: The reaction is often run open to the air, as oxygen can serve as the terminal oxidant.
-
Additives: A base, such as pyridine or triethylamine, is typically required. Molecular sieves can be added to remove water, which can hydrolyze the boronic acid.
III. C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[3][4] For 4-(Oxetan-3-yl)phenol, a common strategy involves first converting the phenolic hydroxyl group into a better leaving group, such as a triflate (OTf), which can then participate in the palladium-catalyzed cross-coupling with a boronic acid or ester.[5][6][7]
Workflow for Suzuki-Miyaura Coupling
Caption: Two-step strategy for Suzuki coupling of phenols.
Protocol: Synthesis of 4-(Oxetan-3-yl)phenyl Triflate and Subsequent Suzuki-Miyaura Coupling
Part A: Triflate Formation
-
Dissolution: Dissolve 4-(Oxetan-3-yl)phenol (1.0 eq.) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.5 eq.) to the solution.
-
Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.
Part B: Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube, combine the crude 4-(Oxetan-3-yl)phenyl triflate (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃) (2.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen.
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 6-12 hours.
-
Work-up and Purification: Follow steps 6-9 as described in the Buchwald-Hartwig C-O coupling protocol to isolate the desired biaryl product.
Data Summary Table
The following table provides a general overview of typical reaction parameters for the coupling reactions discussed. Note that specific conditions may require optimization based on the substrate scope.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig C-O | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100-110 |
| Chan-Lam N-Arylation | Cu(OAc)₂ | Pyridine | DCM | Room Temp. |
| Suzuki-Miyaura C-C | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-100 |
Conclusion
4-(Oxetan-3-yl)phenol is a versatile and strategically important building block for medicinal chemistry. The protocols and insights provided herein for Buchwald-Hartwig type etherification, Chan-Lam N-arylation, and Suzuki-Miyaura C-C coupling demonstrate the accessibility of a diverse range of derivatives. By leveraging these robust coupling methodologies, researchers can efficiently incorporate the favorable properties of the oxetane motif into novel molecular architectures, thereby accelerating the drug discovery and development process. Careful optimization of catalysts, ligands, bases, and solvents will be key to achieving high yields and purity across a broad range of substrates.
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new tool for discovering and optimizing drugs. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). New Catalysts for the Suzuki−Miyaura Reaction: The Next Generation of Biaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Wencel-Delord, J., & Colobert, F. (2017). Oxetanes as building blocks in drug discovery. Chemical Society Reviews, 46(24), 7725-7739. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0327875A1 - Process for the preparation of N-alkyl aniline - Google Patents [patents.google.com]
- 5. CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents [patents.google.com]
- 6. CN103694201B - Synthesis method of oxetanone - Google Patents [patents.google.com]
- 7. US5214166A - Method of synthesizing nitrato alkyl oxetanes - Google Patents [patents.google.com]
Application Notes and Protocols: A Guide to Incorporating 4-(Oxetan-3-yl)phenol into Lead Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Oxetane Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance the pharmacological properties of lead compounds is a perpetual endeavor. Among the more recent additions to the medicinal chemist's toolkit, the oxetane ring has emerged as a valuable motif.[1] This four-membered cyclic ether offers a unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure.[2][3] The incorporation of an oxetane can significantly influence a molecule's physicochemical characteristics, often leading to improved aqueous solubility, metabolic stability, and target affinity.[2][4][5] Specifically, the oxetane moiety is increasingly utilized as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offering a pathway to modulate lipophilicity and conformational preferences.[5][6]
This guide focuses on a particularly useful building block, 4-(Oxetan-3-yl)phenol. This compound provides a versatile platform for introducing the beneficial oxetane ring into a lead series via its reactive phenol group. We will explore detailed protocols for its incorporation through common and robust synthetic transformations, providing the rationale behind the chosen methodologies to empower researchers in their drug discovery efforts.
Physicochemical Properties of 4-(Oxetan-3-yl)phenol
A foundational understanding of the starting material is critical for successful reaction planning.
| Property | Value | Source |
| CAS Number | 1402565-90-5 | [7] |
| Molecular Formula | C₉H₁₀O₂ | [8] |
| Molecular Weight | 150.17 g/mol | [8] |
| LogP | 1.506 | [8] |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
Core Synthetic Strategies and Protocols
The phenolic hydroxyl group of 4-(Oxetan-3-yl)phenol is the primary handle for its incorporation into a parent molecule. The following sections detail robust protocols for achieving this through etherification and cross-coupling reactions.
Protocol 1: Williamson Ether Synthesis for C-O Bond Formation
The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[9] It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate.[9] In this context, the phenoxide of 4-(Oxetan-3-yl)phenol acts as the nucleophile.
Rationale: This method is widely applicable and generally proceeds with good yields, especially with reactive alkylating agents. The choice of base is crucial to ensure complete deprotonation of the phenol without promoting side reactions. Sodium hydride is a strong, non-nucleophilic base that is well-suited for this purpose. The use of an aprotic polar solvent like DMF or THF helps to solvate the cation and enhance the nucleophilicity of the phenoxide.
Experimental Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Detailed Step-by-Step Protocol:
-
Preparation: To a solution of 4-(Oxetan-3-yl)phenol (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portionwise.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide or tosylate (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure the NaH is fresh and the solvent is anhydrous. Allow for sufficient stirring time after base addition. |
| Poor reactivity of alkyl halide | Consider converting the alkyl halide to a more reactive alkyl iodide (Finkelstein reaction) or an alkyl tosylate. | |
| Side Product Formation | O- vs. C-alkylation | This is generally not a major issue with phenols, but using a less polar solvent might favor O-alkylation. |
| Elimination with secondary/tertiary halides | Use a primary alkyl halide whenever possible. For more hindered systems, consider alternative coupling strategies.[9] |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[10][11] To utilize 4-(Oxetan-3-yl)phenol in this reaction, it must first be converted to a suitable electrophile, such as an aryl triflate or nonaflate.
Rationale: This two-step approach allows for the formation of a biaryl linkage, connecting the oxetane-containing phenol to another aromatic or heteroaromatic system. Aryl triflates are highly reactive and reliable coupling partners in Suzuki reactions. The choice of palladium catalyst and ligand is critical for achieving high efficiency and broad substrate scope.[11]
Experimental Workflow:
Caption: Two-step workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol:
Step A: Synthesis of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate
-
Preparation: Dissolve 4-(Oxetan-3-yl)phenol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (0.2 M) under an inert atmosphere and cool to 0 °C.
-
Triflation: Add triflic anhydride (Tf₂O, 1.2 eq) or triflyl chloride (TfCl, 1.2 eq) dropwise. If using DCM as the solvent, add pyridine or triethylamine (1.5 eq) as a base.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude triflate is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Step B: Suzuki-Miyaura Coupling
-
Preparation: To a reaction vessel, add the 4-(Oxetan-3-yl)phenyl triflate (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the final biaryl product.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[12][13] This reaction is exceptionally useful for synthesizing arylamines.
Rationale: Similar to the Suzuki coupling, this method requires prior activation of the phenol to the corresponding triflate. The Buchwald-Hartwig amination is highly versatile, with a broad scope for both the amine and aryl partner.[12] The choice of a sterically hindered phosphine ligand is often crucial for achieving high catalytic activity.[14][15]
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
-
Preparation: In a glovebox or under an inert atmosphere, combine the 4-(Oxetan-3-yl)phenyl triflate (1.0 eq, from Protocol 2, Step A), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired arylamine.
Conclusion
The strategic incorporation of the 4-(Oxetan-3-yl)phenol building block offers a powerful approach to enhance the drug-like properties of lead compounds. By leveraging well-established synthetic methodologies such as the Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, medicinal chemists can efficiently explore the chemical space around a core scaffold. The protocols outlined in this guide provide a solid foundation for these efforts, emphasizing the rationale behind procedural choices to facilitate adaptation and troubleshooting. As the role of small, polar motifs like oxetanes continues to grow in drug design, a thorough understanding of their synthetic accessibility will be paramount to the successful development of next-generation therapeutics.[2][16]
References
-
Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in medicinal chemistry. Chemical Reviews, 114(17), 8257-8322. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chemscene.com [chemscene.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for 4-(Oxetan-3-yl)phenol
An In-Depth Technical Guide
Introduction: The Strategic Importance of 4-(Oxetan-3-yl)phenol
The 4-(Oxetan-3-yl)phenol motif is a highly valuable building block in modern medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and lipophilicity of drug candidates.[1] The phenolic hydroxyl group provides a versatile synthetic handle for introducing the entire moiety into a larger molecular framework, typically through ether or ester linkages.
However, the inherent reactivity of the phenol presents a significant challenge. The acidic proton and nucleophilic oxygen can interfere with a wide array of subsequent chemical transformations.[2] Furthermore, the hydroxyl group is a powerful activating group for the aromatic ring, complicating electrophilic substitution reactions. Therefore, a robust and well-considered protecting group strategy is not merely an operational convenience but a critical component for the successful synthesis of complex target molecules.
This guide provides a detailed examination of protecting group strategies for 4-(Oxetan-3-yl)phenol. It emphasizes the causality behind experimental choices, provides validated protocols for key protection/deprotection sequences, and addresses the crucial consideration of maintaining the integrity of the oxetane ring throughout the synthetic route.
Core Principles: Selecting an Optimal Protecting Group
The ideal protecting group must be introduced in high yield, remain stable during subsequent reaction steps, and be removed selectively under mild conditions that do not compromise other functional groups—a concept known as orthogonality.[3][4] When working with 4-(Oxetan-3-yl)phenol, two key structural features dictate the choice of strategy:
-
The Phenolic Hydroxyl: Phenols are more acidic than aliphatic alcohols, and their corresponding phenoxides are excellent nucleophiles. Phenolic ethers and esters are common protective forms, but their stability profiles vary significantly.[2][5]
-
The Oxetane Ring: While generally stable, the oxetane ring is susceptible to ring-opening under strongly acidic or certain Lewis acidic conditions. This lability must be a primary consideration when selecting deprotection methods.
The following diagram illustrates the fundamental workflow for employing a protecting group strategy.
Figure 1: General workflow of a protecting group strategy.
Comparative Analysis of Phenol Protecting Groups
The selection of a protecting group is a critical decision based on the planned synthetic route. The table below summarizes common choices, highlighting their stability and deprotection conditions with special consideration for the 4-(Oxetan-3-yl)phenol substrate.
| Protecting Group | Structure | Protection Conditions | Stability Profile | Deprotection Conditions | Key Considerations for Oxetane Substrate |
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole, DMF, rt | Stable to base, mild acid, hydrogenolysis. Labile to strong acid and fluoride. | TBAF, THF; HF•Pyridine; KHF₂; Mild aqueous acid (e.g., Acetic Acid).[6][7] | Excellent Choice. Fluoride-based deprotection is exceptionally mild and orthogonal, posing no risk to the oxetane ring. |
| Benzyl (Bn) | -CH₂C₆H₅ | BnBr or BnCl, K₂CO₃ or NaH, Acetone or DMF, rt to 60 °C | Very stable to acid, base, and many redox reagents. | H₂, Pd/C (Hydrogenolysis); Na, NH₃ (Birch); Strong Lewis Acids (e.g., BCl₃).[8][9] | Excellent Choice. Catalytic hydrogenolysis is a highly selective and mild method that is fully compatible with the oxetane.[9] Avoid harsh Lewis acid cleavage.[10] |
| Methyl (Me) | -CH₃ | MeI or Me₂SO₄, K₂CO₃, Acetone | Extremely stable. Resistant to most conditions except very harsh reagents. | BBr₃, CH₂Cl₂; HBr. | Poor Choice. The harsh, strongly Lewis acidic conditions required for deprotection (BBr₃) are likely to cause oxetane ring-opening. |
| Methoxymethyl (MOM) | -CH₂OCH₃ | MOM-Cl, DIPEA, CH₂Cl₂ | Stable to base and hydrogenolysis. Labile to acid. | Aqueous HCl; Trifluoroacetic Acid (TFA). | Use with Caution. Acidic deprotection conditions must be carefully controlled to avoid oxetane degradation. TBDMS or Bn are generally safer options. |
Detailed Application Protocols
Based on the analysis above, the TBDMS and Benzyl groups represent two robust and orthogonal strategies for protecting 4-(Oxetan-3-yl)phenol. The following sections provide detailed, validated protocols.
Strategy 1: The Silyl Ether Approach (tert-Butyldimethylsilyl)
Silyl ethers are among the most widely used protecting groups for hydroxyl functionalities due to their ease of installation and mild, selective removal.[11][12] The TBDMS group offers a good balance of stability and reactivity, making it an ideal choice for many synthetic sequences.
4.1.1. Protocol: Protection of 4-(Oxetan-3-yl)phenol with TBDMS-Cl
This protocol utilizes imidazole as a mild base, which neutralizes the HCl byproduct and catalyzes the silylation reaction.
Figure 2: TBDMS protection of 4-(Oxetan-3-yl)phenol.
Materials:
-
4-(Oxetan-3-yl)phenol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Oxetan-3-yl)phenol and imidazole.
-
Dissolve the solids in anhydrous DMF.
-
Add TBDMS-Cl portion-wise to the stirred solution at room temperature (20-25 °C). A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove DMF and imidazole hydrochloride.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl(4-(oxetan-3-yl)phenoxy)dimethylsilane.
4.1.2. Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)
The high affinity of fluoride for silicon forms the basis of this exceptionally mild and selective deprotection method.[7] It is fully orthogonal to most other protecting groups and reaction conditions.
Figure 3: TBAF-mediated deprotection of a TBDMS ether.
Materials:
-
TBDMS-protected 4-(Oxetan-3-yl)phenol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.2 eq)
-
Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the silyl-protected phenol in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary to afford the deprotected 4-(Oxetan-3-yl)phenol.
Strategy 2: The Benzyl Ether Approach
The benzyl (Bn) ether is a robust protecting group, stable to a wide range of acidic, basic, and organometallic reagents.[13] Its removal via catalytic hydrogenolysis is a key advantage, as the conditions are neutral and highly selective, ensuring the integrity of sensitive functionalities like the oxetane ring.[8][14]
4.2.1. Protocol: Protection of 4-(Oxetan-3-yl)phenol with Benzyl Bromide
This is a classic Williamson ether synthesis, using a mild base to generate the phenoxide in situ for subsequent alkylation.
Figure 4: Benzyl protection of 4-(Oxetan-3-yl)phenol.
Materials:
-
4-(Oxetan-3-yl)phenol (1.0 eq)
-
Benzyl bromide (BnBr, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Acetone or DMF
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Combine 4-(Oxetan-3-yl)phenol and potassium carbonate in a round-bottom flask equipped with a reflux condenser.
-
Add acetone (or DMF for less reactive systems) to the flask.
-
Add benzyl bromide to the stirred suspension.
-
Heat the mixture to reflux (for acetone, ~60 °C) and maintain for 4-16 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain pure 1-(benzyloxy)-4-(oxetan-3-yl)benzene.
4.2.2. Protocol: Deprotection by Catalytic Hydrogenolysis
This method cleaves the C-O benzyl bond using hydrogen gas in the presence of a palladium catalyst. The byproducts are toluene and the regenerated phenol, which are easily separated.
Figure 5: Deprotection of a benzyl ether via hydrogenolysis.
Materials:
-
Benzyl-protected 4-(Oxetan-3-yl)phenol (1.0 eq)
-
Palladium on carbon (Pd/C), 10% w/w (5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Celite®
Procedure:
-
Dissolve the benzyl ether in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or add to the solvent carefully.
-
Seal the flask and purge the system with an inert gas (N₂ or Ar), then evacuate.
-
Introduce hydrogen gas (typically via a balloon for atmospheric pressure reactions) and stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Once complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenol, which is often pure enough for subsequent steps without further purification.
Conclusion
The successful incorporation of the 4-(Oxetan-3-yl)phenol scaffold into complex molecules hinges on a judicious choice of protecting group strategy. Both silyl ethers (specifically TBDMS) and benzyl ethers offer highly effective and orthogonal protection of the phenolic hydroxyl. The TBDMS group, with its mild fluoride-based deprotection, is ideal for routes sensitive to reductive conditions. Conversely, the robust benzyl group, removed by clean catalytic hydrogenolysis, is perfectly suited for syntheses involving acidic, basic, or organometallic reagents. The protocols detailed herein provide reliable, field-proven methods that ensure high yields while critically preserving the integrity of the valuable oxetane moiety, empowering chemists to confidently utilize this important building block in their research and development endeavors.
References
- Vertex AI Search. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
- ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES.
- Brittain, W. D. G., & Cobb, S. L. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/C8OB02899K.
- MPG.PuRe. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- Wikipedia. (n.d.). Silyl ether.
- PubMed. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Benchchem. (n.d.). Efficacy comparison of different protecting groups for phenols in synthesis.
- Chemistry LibreTexts. (2021). 16: Silylethers.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Benchchem. (n.d.). An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- University of Minnesota. (n.d.). Protecting Groups.
- University of Michigan. (n.d.). Alcohol Protecting Groups.
- ResearchGate. (2025). New Selective O-Debenzylation of Phenol with Mg/MeOH.
- NIH. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pure.mpg.de [pure.mpg.de]
Troubleshooting & Optimization
Technical Support Center: Handling & Stabilization of 4-(Oxetan-3-yl)phenol
Topic: Preventing Ring-Opening of 4-(Oxetan-3-yl)phenol Under Acidic Conditions Content Type: Technical Support Center & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
4-(Oxetan-3-yl)phenol is a high-value pharmacophore where the oxetane ring serves as a metabolic bioisostere for gem-dimethyl or carbonyl groups, modulating lipophilicity and solubility without the liability of rapid metabolic clearance. However, the inherent ring strain of the oxetane (~107 kJ/mol) makes it susceptible to acid-catalyzed ring-opening polymerization or hydrolysis. This guide provides field-proven protocols to prevent degradation during synthesis, purification, and storage.
Part 1: Diagnostic Troubleshooting (Q&A)
User Report: "I just synthesized 4-(Oxetan-3-yl)phenol, but after flash chromatography, I recovered <20% of my mass. The NMR shows a complex mixture of aliphatic signals."
Diagnosis: Acid-Catalyzed Decomposition on Silica Gel. Standard silica gel is weakly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). For strained ethers like oxetanes, this surface acidity is sufficient to catalyze ring-opening and subsequent oligomerization, especially when the compound is concentrated on the column.
Solution: Deactivate the Stationary Phase. You must neutralize the acidic sites on the silica gel before and during purification.
-
Protocol: Pre-treat the silica column with 1–2% Triethylamine (TEA) in your eluent system.[1]
-
Step-by-Step:
-
Pack the column with a slurry of silica in Hexanes/EtOAc containing 1% TEA.
-
Flush with 2 column volumes of the same solvent to ensure TEA binds to active silanol sites.
-
Run your purification using the mobile phase also containing 0.5–1% TEA.
-
Note: Evaporate fractions immediately at <40°C to avoid TEA-promoted side reactions (though rare with phenols, basicity can cause oxidation if left too long in air).
-
User Report: "I tried to remove a Boc-protecting group from an amine on a different part of the molecule using 4M HCl in Dioxane. The oxetane ring disappeared."
Diagnosis: Incompatible Brønsted Acid Strength. While 3,3-disubstituted oxetanes possess reasonable stability, 3-monosubstituted oxetanes (like your 3-aryl system) are vulnerable to strong mineral acids (pH < 1). The protonated oxetane oxygen acts as a superior leaving group, leading to rapid nucleophilic attack by chloride ions (forming chlorohydrins) or water (forming diols).
Solution: Switch to Chemo-Selective Deprotection. Avoid strong aqueous acids or anhydrous HCl.
-
Alternative 1 (TFA): Use Trifluoroacetic acid (TFA) in DCM (1:4 ratio) at 0°C. TFA is milder than HCl, but quench immediately with saturated NaHCO₃ at low temperature.
-
Alternative 2 (Lewis Acid): Use ZnBr₂ in DCM. This mild Lewis acid can cleave Boc groups while often sparing the oxetane ring due to steric mismatch, though optimization is required.
-
Alternative 3 (TMSOTf): Trimethylsilyl triflate (TMSOTf) with 2,6-lutidine is a standard mild method for Boc removal in the presence of acid-sensitive groups.
User Report: "During workup, I washed my organic layer with 1M HCl to remove pyridine. The product purity dropped significantly."
Diagnosis: Acidic Extraction Hydrolysis. Even a brief exposure to 1M HCl during extraction can initiate ring opening, particularly if the organic solvent (e.g., THF or EtOAc) helps solubilize the acid or water.
Solution: Buffer Your Workup. Never use strong acid washes with oxetanes.
-
Protocol: Use Saturated Aqueous Ammonium Chloride (NH₄Cl) or Phosphate Buffer (pH 5–6) to remove basic impurities.
-
Copper Wash: If removing pyridine/imidazole, use an aqueous solution of CuSO₄ (which complexes the base) rather than protonating it with acid.
Part 2: The Mechanics of Instability
Understanding why the ring opens is the key to preventing it. The 3-aryl substituent provides steric bulk but does not electronically stabilize the transition state as effectively as a 2-aryl group would (which would allow for a stable benzylic carbocation). Therefore, the reaction is driven purely by the relief of ring strain upon protonation.
Mechanism of Acid-Catalyzed Failure:
-
Activation: An external acid (
or ) coordinates to the basic oxetane oxygen. -
Nucleophilic Attack: A nucleophile (Water, Chloride, or the Phenol oxygen of a neighboring molecule) attacks the
-carbon (C2 or C4). -
Collapse: The C-O bond breaks, relieving the ~107 kJ/mol strain, resulting in a linearized product.
[2][3]
Part 3: Safe Handling Standard Operating Procedure (SOP)
1. Reaction Conditions
-
Solvents: Use aprotic, non-nucleophilic solvents (DCM, Toluene, THF). Avoid alcohols in the presence of any Lewis acid.
-
Temperature: Maintain temperatures
when acidic reagents are present. -
Reagents: When coupling the phenol, use basic conditions (e.g.,
, ) rather than acidic conditions.
2. Purification Protocol (The "Buffered Silica" Method)
-
Step 1: Prepare mobile phase with 1%
(Triethylamine). -
Step 2: Slurry silica gel in the mobile phase for 15 minutes before packing.
-
Step 3: Load sample. (Avoid dissolving sample in pure acid/chloroform; use DCM with a trace of base).
-
Step 4: Elute and concentrate fractions immediately. Do not leave the compound dry on silica for extended periods.
3. Storage
-
Store solid material at -20°C under Argon.
-
Avoid storing as a solution in
(Chloroform-d), which naturally forms HCl over time. Use or neutralize with basic alumina before use.
Part 4: Comparative Stability Data
| Condition | Stability of 4-(Oxetan-3-yl)phenol | Recommendation |
| 1M HCl (aq) | Unstable (Rapid hydrolysis) | AVOID . Use NH₄Cl or Phosphate buffer. |
| TFA / DCM (1:4) | Moderate (Time-dependent) | Use only at 0°C for <30 mins. |
| Silica Gel (Untreated) | Poor (Degradation on column) | AVOID . Use TEA-neutralized silica. |
| Basic (NaOH/KOH) | Excellent | Preferred condition for phenol alkylation. |
| Hydrogenation (Pd/C) | Good | Stable, provided no acid is generated. |
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Jenkins, K., et al. (2018).[2] Practical Guide to the Purification of Acid-Sensitive Compounds. Journal of Organic Chemistry (General Reference for TEA-Silica methods).
-
(Representative link for standard protocols)
-
Sources
optimization of reaction conditions for 4-(Oxetan-3-yl)phenol synthesis
Welcome to the technical support center for the synthesis of 4-(Oxetan-3-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable oxetane-containing building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your synthetic route.
Introduction to the Synthesis of 4-(Oxetan-3-yl)phenol
4-(Oxetan-3-yl)phenol is a key intermediate in medicinal chemistry, prized for the unique physicochemical properties that the oxetane motif imparts to molecules. The synthesis of this compound can be approached through several routes, with the most common and accessible being the Williamson ether synthesis. This guide will focus primarily on this method, while also touching upon alternative approaches like palladium-catalyzed C-O cross-coupling.
Troubleshooting and Optimization Guide
This section addresses specific issues that you may encounter during the synthesis of 4-(Oxetan-3-yl)phenol, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
-
Question: I am not seeing any formation of my desired 4-(Oxetan-3-yl)phenol product by TLC or LC-MS analysis. What could be the issue?
-
Answer: Low or no product formation in a Williamson ether synthesis can stem from several factors. Let's break down the possibilities:
-
Inefficient Deprotonation of 4-Hydroxyphenol: The first step of the Williamson ether synthesis is the deprotonation of the phenol to form the phenoxide nucleophile.[1] If this step is incomplete, the subsequent reaction with the oxetane electrophile will be sluggish.
-
Troubleshooting:
-
Choice of Base: While sodium hydroxide can be used, stronger bases like potassium carbonate or sodium hydride (use with caution) can ensure complete deprotonation.[1]
-
Solvent: Ensure your solvent is anhydrous if using a water-sensitive base like NaH. For bases like K₂CO₃, polar aprotic solvents like DMF or acetonitrile are effective.
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation to complete before adding the electrophile. Gentle heating may be required.
-
-
-
Poor Reactivity of the Oxetane Electrophile: The leaving group on the oxetane moiety is crucial.
-
Troubleshooting:
-
Leaving Group: A tosylate (OTs) or mesylate (OMs) is a much better leaving group than a halide (e.g., Cl, Br). We recommend using oxetan-3-yl tosylate for this synthesis.[2]
-
Stability of the Electrophile: Ensure the oxetan-3-yl tosylate has been properly synthesized and stored. It can be sensitive to moisture and high temperatures.
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature range of 60-80 °C is a good starting point.
-
Solvent: A polar aprotic solvent like DMF, acetonitrile, or acetone is generally preferred for SN2 reactions.[3]
-
-
-
Issue 2: Presence of Multiple Spots on TLC, Including Starting Material and Unknown Byproducts
-
Question: My reaction mixture shows multiple spots on the TLC plate, and I'm having trouble isolating the pure product. What are these byproducts, and how can I minimize them?
-
Answer: The formation of byproducts is a common challenge. Here are the likely culprits and how to address them:
-
Unreacted Starting Materials: This is often linked to the issues described in "Low or No Product Formation."
-
Troubleshooting:
-
Stoichiometry: Ensure you are using a slight excess of the oxetane electrophile (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction by TLC until the limiting reagent is consumed.
-
-
-
Side Reactions:
-
O-Alkylation vs. C-Alkylation: While O-alkylation is favored for phenols, some C-alkylation of the aromatic ring can occur, leading to isomeric byproducts.
-
Troubleshooting:
-
Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can influence the O/C alkylation ratio. Aprotic, polar solvents generally favor O-alkylation.
-
-
-
Elimination Reactions: If using a sterically hindered or strong base, elimination of the tosylate to form an alkene is a possibility, though less likely with an oxetane system.
-
Troubleshooting:
-
Base Selection: Use a non-hindered base like potassium carbonate.
-
-
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: I'm struggling to purify 4-(Oxetan-3-yl)phenol from the reaction mixture. What are the best practices for purification?
-
Answer: Proper work-up and purification are critical for obtaining a high-purity product.
-
Work-up Procedure:
-
Quenching: After the reaction is complete, cool the mixture and quench with water or a dilute acid to neutralize any remaining base.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove inorganic salts and residual DMF if used.
-
-
Purification Method:
-
Column Chromatography: This is the most effective method for separating the desired product from starting materials and byproducts.[4]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis.
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to 4-(Oxetan-3-yl)phenol for a gram-scale synthesis?
A1: The Williamson ether synthesis is the most reliable and scalable method. It involves the reaction of a salt of 4-hydroxyphenol with an oxetane electrophile bearing a good leaving group, such as oxetan-3-yl tosylate.[1][2]
Q2: How do I synthesize the key intermediate, oxetan-3-yl tosylate?
A2: Oxetan-3-yl tosylate is prepared by the tosylation of oxetan-3-ol using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[2] The reaction is typically carried out at low temperatures (e.g., 0 °C) to control exothermicity and prevent side reactions.
Q3: Can I use a palladium-catalyzed cross-coupling reaction to synthesize 4-(Oxetan-3-yl)phenol?
A3: Yes, a palladium-catalyzed C-O cross-coupling reaction is a viable, more modern alternative. This would typically involve the coupling of oxetan-3-ol with a 4-halo-phenol (e.g., 4-bromophenol) in the presence of a palladium catalyst, a suitable ligand, and a base. While potentially offering different substrate scope and milder conditions, this method may require more optimization of the catalyst system.
Q4: What are the expected spectroscopic data for 4-(Oxetan-3-yl)phenol?
-
¹H NMR: Signals corresponding to the aromatic protons of the phenol ring, a multiplet for the methine proton of the oxetane ring, and triplets for the methylene protons of the oxetane ring. The phenolic proton will appear as a broad singlet.
-
¹³C NMR: Peaks for the aromatic carbons, with the carbon attached to the oxygen being the most downfield. Signals for the methine and methylene carbons of the oxetane ring will also be present.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 4-(Oxetan-3-yl)phenol.
Q5: Are there any safety precautions I should be aware of?
A5: Standard laboratory safety procedures should always be followed. Specifically:
-
Use of strong bases like sodium hydride requires an inert atmosphere and anhydrous conditions.
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of Oxetan-3-yl Tosylate
This protocol is adapted from established tosylation procedures.[2]
Materials:
-
Oxetan-3-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve oxetan-3-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) to the cooled solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxetan-3-yl tosylate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure product.
Protocol 2: Synthesis of 4-(Oxetan-3-yl)phenol via Williamson Ether Synthesis
This protocol is a general procedure based on the principles of the Williamson ether synthesis.[1]
Materials:
-
4-Hydroxyphenol (Hydroquinone)
-
Oxetan-3-yl tosylate (from Protocol 1)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-hydroxyphenol (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the mixture to 60 °C and stir for 30 minutes to facilitate the formation of the phenoxide.
-
Add a solution of oxetan-3-yl tosylate (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Continue stirring at 60-80 °C and monitor the reaction by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-(Oxetan-3-yl)phenol.
Data Presentation
Table 1: Recommended Starting Conditions for Williamson Ether Synthesis
| Parameter | Recommended Condition | Rationale |
| Phenol | 4-Hydroxyphenol | Starting material |
| Electrophile | Oxetan-3-yl tosylate | Excellent leaving group for SN2 reaction |
| Base | Potassium Carbonate | Effective, non-hindered base |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvent favors SN2 |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction |
| Stoichiometry | 1.1-1.2 eq of electrophile | Drives the reaction to completion |
Visualizations
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
General Mechanism of Williamson Ether Synthesis
Caption: Mechanism of Williamson Ether Synthesis.
References
- CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents.
-
Williamson Ether Synthesis - Utah Tech University. Available at: [Link]
- CN111925344A - Synthetic method of 3-oxetanone - Google Patents.
-
Williamson Ether Synthesis - Edubirdie. Available at: [Link]
-
SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES - Connect Journals. Available at: [Link]
- WO2013169531A1 - Methods for making oxetan-3-ylmethanamines - Google Patents.
- CN103694201B - Synthesis method of oxetanone - Google Patents.
-
Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. Available at: [Link]
-
Study on Synthesis Of Oxetan-3-ol - ResearchGate. Available at: [Link]
-
Improving chromatographic analysis of phenolic compounds - Chula Digital Collections. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. Available at: [Link]
-
Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - U.S. Environmental Protection Agency. Available at: [Link]
-
Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 - EPO. Available at: [Link]
-
The Williamson Ether Synthesis. Available at: [Link]
- US7763759B2 - Continuous process for the manufacture of nitrobenzene - Google Patents.
-
Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]
-
Methods of purification of raw polyphenol extract for chromatographic analysis - Biblioteka Nauki. Available at: [Link]
Sources
Technical Support Center: Purification & Handling of 4-(Oxetan-3-yl)phenol
The following technical guide is structured as a specialized support center resource for researchers handling 4-(Oxetan-3-yl)phenol and its derivatives.
Subject: Troubleshooting Stability, Purification, and Storage of 3-Aryl Oxetanes Ticket ID: OX-PH-004 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The "Deceptive Simplicity"
4-(Oxetan-3-yl)phenol is a high-value pharmacophore used to modulate lipophilicity (LogD) and metabolic stability, often replacing gem-dimethyl or carbonyl groups. However, it presents a unique "Dual-Threat" to purification:
-
Acid Lability: The strained oxetane ring (strain energy ~106 kJ/mol) is prone to acid-catalyzed ring opening.
-
Self-Immolation Risk: The molecule contains both a nucleophile (phenol) and a latent electrophile (acid-activated oxetane). In the presence of trace acid, it can undergo intermolecular polymerization.
This guide provides self-validating protocols to navigate these risks.
Critical Workflow: The Purification Decision Tree
The following diagram outlines the logic flow for purifying crude reaction mixtures containing 4-(Oxetan-3-yl)phenol.
Figure 1: Decision logic for selecting the appropriate purification pathway based on crude stability and pH.
Module 1: Chromatography Challenges (The "Acid Trap")
Q: Why does my compound streak or disappear on standard silica gel?
A: Standard silica gel is slightly acidic (pH ~5-6). This acidity is sufficient to protonate the oxetane oxygen, activating the ring for nucleophilic attack.
-
Mechanism: The phenol group of a neighboring molecule (or water in the silica) attacks the activated oxetane, leading to ring-opened diols or oligomers.
-
Diagnosis: 2D TLC (run, rotate 90°, run again) showing off-diagonal spots indicates decomposition on the stationary phase.
Protocol: Base-Deactivated Silica Gel Chromatography
To prevent ring opening, you must neutralize the acidic sites on the silica.
-
Slurry Preparation:
-
Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate) containing 1% to 3% Triethylamine (Et3N) .
-
Slurry the silica gel in this "doped" solvent before packing the column.
-
-
Column Equilibration:
-
Flush the packed column with at least 2 column volumes (CV) of the Et3N-containing solvent.
-
Check: The eluent pH should be basic (test with pH paper).
-
-
Elution:
-
Run the gradient. You can maintain 1% Et3N throughout, or reduce it to 0.5% after loading.
-
Note: Et3N can be removed post-column by rotary evaporation, but trace amounts often remain. For biological assays, ensure thorough drying or an azeotropic wash with heptane.
-
Alternative: Use Basic Alumina (Brockmann Grade III) if the compound is extremely acid-sensitive. Alumina is less resolving than silica but chemically safer for oxetanes.
Module 2: Extraction and Work-up Issues
Q: Can I use 1M HCl to remove excess amine coupling partners?
A: NO. Never expose oxetanes to strong aqueous acids (HCl, H2SO4), even for short periods. The ring opening is rapid and irreversible.
Troubleshooting Guide: The "Safe Wash" Protocol
If you need to remove amines (like pyridine or starting materials) without destroying the oxetane:
| Contaminant | Dangerous Removal | Safe Removal Protocol |
| Pyridine/Et3N | 1M HCl wash | Wash with 0.5M CuSO4 (forms water-soluble complex) or Sat. NH4Cl (mildly acidic, pH ~5, use with caution and cold). |
| Inorganic Bases | Strong Acid | Wash with Sat. NaHCO3 or Brine . |
| Phenol Impurities | 1M NaOH (Risk of emulsions) | Chromatographic separation is preferred. Phenol deprotonation (Phenoxide) is safe for oxetanes, but can cause emulsions. |
Module 3: Crystallization & Final Polish
Q: My oil won't solidify. What solvents are compatible?
A: 4-(Oxetan-3-yl)phenol derivatives often oil out due to the competing polarities of the phenol (H-bond donor) and oxetane (H-bond acceptor).
Recommended Solvent Systems:
-
MTBE / Heptane: Dissolve in minimal warm MTBE (Methyl tert-butyl ether). Add Heptane dropwise until cloudy. Cool slowly to -20°C.
-
Why: MTBE is non-acidic and solubilizes the oxetane well, while heptane acts as the anti-solvent.
-
-
DCM / Pentane: Good for highly lipophilic derivatives.
-
Avoid: Alcohols (MeOH, EtOH) with trace acids. If using alcohols, ensure they are neutral.
Module 4: Stability & Storage (The "Nucleophilic Suicide")
Q: Why did my pure white solid turn yellow/gum up after a month?
A: You likely have "Autocatalytic Polymerization." Even trace acid (from CDCl3 or air) can initiate the reaction. The phenol of Molecule A attacks the acid-activated oxetane of Molecule B.
Degradation Pathway Visualization:
Figure 2: The autocatalytic degradation pathway triggered by trace acid.
Storage Protocol:
-
Solid State: Store under Argon at -20°C.
-
In Solution: Never store in CDCl3 (chloroform becomes acidic over time). Use DMSO-d6 or Acetone-d6 for NMR.
-
Stabilizer: For long-term storage of large batches, consider adding traces of solid NaHCO3 to the vial to scavenge any adventitious acid.
Frequently Asked Questions (FAQ)
Q: Is the 3,3-disubstituted analog more stable? A: Yes. 3,3-disubstituted oxetanes (e.g., 3-methyl-3-aryloxetane) are significantly more stable to metabolic and chemical degradation than 3-monosubstituted variants due to the Thorpe-Ingold effect and steric protection of the ring oxygen. If your design permits, add a methyl group at the 3-position.
Q: Can I use Lewis Acids (e.g., BF3·OEt2) for other transformations on the molecule? A: Generally, No .[1] Lewis acids will coordinate to the oxetane oxygen and trigger ring opening or rearrangement (e.g., to the aldehyde). If you must perform Lewis Acid catalysis, the oxetane must be installed after that step, or you must use highly specific conditions (low temp, bulky Lewis acids).
References
-
Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016).[2] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Jenkins, K., et al. (2023).[3] Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes. Journal of Organic Chemistry. Link
Sources
stability of 4-(Oxetan-3-yl)phenol in different solvents and pH
Technical Support Center: 4-(Oxetan-3-yl)phenol
Introduction
Welcome to the technical support guide for 4-(Oxetan-3-yl)phenol. This document is designed for researchers, medicinal chemists, and formulation scientists who are incorporating this valuable building block into their experimental workflows. 4-(Oxetan-3-yl)phenol combines the reactivity of a phenol with the unique physicochemical properties of an oxetane ring, a moiety increasingly used to modulate properties like solubility and metabolic stability[1]. However, the interplay between these two functional groups presents specific stability challenges that must be understood to ensure experimental reproducibility and the integrity of your results.
This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during the handling, storage, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 4-(Oxetan-3-yl)phenol?
4-(Oxetan-3-yl)phenol is a bifunctional molecule, and its stability is dictated by the individual chemistries of the phenol ring and the oxetane ring.
-
Phenol Moiety: The phenol group is susceptible to oxidation, which can be catalyzed by light, metal ions, or high pH conditions. This can lead to the formation of colored quinone-type byproducts[2].
-
Oxetane Ring: The four-membered oxetane ring is strained, though less so than an epoxide[3][4]. Its primary liability is susceptibility to ring-opening under acidic conditions, initiated by protonation of the ring oxygen[5][6]. It is generally stable under basic conditions[5][7].
Therefore, the compound is most stable under neutral or mildly basic conditions, in the absence of strong oxidizing agents, and protected from light.
Q2: How does pH affect the stability of 4-(Oxetan-3-yl)phenol?
The pH of the solution is a critical factor governing the stability of this molecule.
-
Acidic Conditions (pH < 4): The oxetane ring is vulnerable to acid-catalyzed hydrolysis. The mechanism involves protonation of the ether oxygen, making the ring susceptible to nucleophilic attack by water or other nucleophiles present in the medium, leading to a 1,3-diol derivative[5][6]. The rate of this degradation is dependent on the acid strength and temperature[8]. While some substituted oxetanes can be stable at low pH, it is a significant risk for this compound[3][5].
-
Neutral Conditions (pH 6-8): The compound exhibits its maximum stability in this range, as both the oxetane ring and the phenol group are relatively stable.
-
Basic Conditions (pH > 8): The oxetane ring itself is largely stable in the presence of bases[5]. However, the phenol group becomes deprotonated to form a phenoxide ion. This phenoxide is significantly more electron-rich and thus much more susceptible to oxidation than the neutral phenol[9]. This can accelerate degradation, especially in the presence of oxygen, leading to colored byproducts. High pH can also promote the degradation of other phenolic compounds[10][11].
Q3: Which solvents are recommended for storing stock solutions?
Solvent choice is crucial for maintaining the long-term integrity of 4-(Oxetan-3-yl)phenol.
-
Recommended Solvents: Aprotic polar solvents such as Acetonitrile (ACN) , Dimethyl Sulfoxide (DMSO) , or Acetone are generally preferred for stock solutions. These solvents are less likely to participate in degradation reactions.
-
Solvents to Use with Caution:
-
Protic Solvents (Methanol, Ethanol): While the compound is soluble in alcohols, these solvents can act as nucleophiles in the acid-catalyzed ring-opening of the oxetane. If you must use an alcoholic solvent, ensure the solution is free of acidic contaminants and stored at low temperatures (-20°C or -80°C).
-
Chlorinated Solvents (DCM, Chloroform): These solvents can contain trace amounts of acidic impurities (e.g., HCl) which can initiate the degradation of the oxetane ring. Use freshly distilled or stabilized grades of these solvents if necessary.
-
For aqueous solutions, always use buffered systems to maintain a neutral pH.
Q4: What are the primary degradation pathways I should be aware of?
There are two main degradation pathways to monitor:
-
Acid-Catalyzed Oxetane Ring Opening: This pathway is dominant under acidic conditions and results in the formation of 4-(1,3-dihydroxypropyl)phenol.
-
Oxidation of the Phenol Ring: This pathway is prevalent under basic conditions or upon exposure to air and light. It proceeds through a phenoxy radical to form hydroquinones and subsequently p-benzoquinone derivatives, which can polymerize to form colored impurities[2][12].
The following diagram illustrates these potential degradation routes.
Caption: Potential degradation pathways for 4-(Oxetan-3-yl)phenol.
Troubleshooting Guide
Issue 1: I'm seeing a new, more polar peak appear in my HPLC analysis over time, especially when using an acidic mobile phase.
-
Probable Cause: This is a classic sign of the acid-catalyzed hydrolysis of the oxetane ring. The resulting 1,3-diol is significantly more polar than the parent compound, causing it to elute earlier on a reverse-phase column. Acidic mobile phases (e.g., containing formic acid or TFA) can induce this degradation on-instrument, even in the autosampler.
-
Solutions:
-
Neutralize Samples: Before injection, neutralize any acidic workup solutions.
-
Modify Mobile Phase: If possible, switch to a mobile phase with a pH closer to neutral (pH 5-7), using buffers like ammonium acetate or ammonium formate.
-
Minimize Residence Time: Keep samples cool in the autosampler (4-10°C) and minimize the time between sample preparation and injection.
-
Confirmation: To confirm this degradation, intentionally stress a sample with dilute acid (e.g., 0.1 M HCl) at room temperature for a few hours and inject it. If the secondary peak increases, it confirms the identity of the degradant as the diol.
-
Issue 2: My stock solution in DMSO is turning yellow/brown after storage.
-
Probable Cause: This coloration is indicative of the oxidation of the phenol moiety. While DMSO is generally a good solvent, prolonged storage at room temperature, especially if the vial is frequently opened, can expose the compound to atmospheric oxygen. The phenoxide, formed even in trace amounts, is highly susceptible to oxidation, leading to the formation of colored quinone-like oligomers[12]. Light exposure can also accelerate this process[13].
-
Solutions:
-
Inert Atmosphere: Aliquot stock solutions into smaller, single-use vials and overlay the solution with an inert gas like argon or nitrogen before sealing.
-
Protect from Light: Store all solutions in amber vials or wrap them in aluminum foil to prevent photodegradation[13][14].
-
Cold Storage: Store stock solutions at -20°C or -80°C to significantly slow the rate of oxidation.
-
Add Antioxidants: For bulk storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT), although this may interfere with certain biological assays.
-
Issue 3: Assay results are inconsistent and seem to drift downwards with freshly prepared aqueous solutions.
-
Probable Cause: If your aqueous solution is unbuffered, the dissolution of atmospheric CO₂ can gradually lower the pH into the acidic range, initiating slow degradation of the oxetane ring. Conversely, if you are using a basic buffer (pH > 8), you may be observing rapid oxidative degradation.
-
Solutions:
-
Use Buffered Solutions: Always prepare aqueous solutions in a well-buffered system within the optimal pH range of 6-8 (e.g., PBS or HEPES).
-
Prepare Freshly: For the most sensitive applications, prepare aqueous dilutions immediately before use from a stable, cold-stored aprotic stock solution.
-
Perform a Time-Course Study: Analyze the stability of your compound in the final assay buffer over the typical duration of your experiment. This will help you define a "window" of stability and ensure your results are not compromised by degradation.
-
Data Summary Table: Stability Profile
This table summarizes the expected stability of 4-(Oxetan-3-yl)phenol under typical forced degradation conditions. These are qualitative guidelines based on the known chemistry of phenols and oxetanes[2][5][10][15].
| Condition | Stressor | Expected Stability | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, 40°C | Low | Oxetane ring opening to 1,3-diol[5][8] |
| Basic Hydrolysis | 0.1 M NaOH, 40°C | Moderate | Primarily phenol oxidation; oxetane ring is stable[5][10] |
| Oxidation | 3% H₂O₂, RT | Low to Moderate | Oxidation of phenol to quinones and other species[16] |
| Photolytic | UV/Vis Light | Moderate | Photo-oxidation of the phenol ring[13] |
| Thermal | 60°C in Solution | Moderate | May accelerate both hydrolysis and oxidation pathways |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for systematically evaluating the stability of 4-(Oxetan-3-yl)phenol. Forced degradation studies are essential for identifying potential degradants and developing stability-indicating analytical methods[14][17].
Caption: Workflow for a forced degradation study of 4-(Oxetan-3-yl)phenol.
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of 4-(Oxetan-3-yl)phenol in HPLC-grade acetonitrile.
-
-
Stress Conditions:
-
For each condition, add 1 mL of the stock solution to a separate vial.
-
Acid Hydrolysis: Add 1 mL of 0.2 M HCl. Cap and heat at 40°C.
-
Base Hydrolysis: Add 1 mL of 0.2 M NaOH. Cap and leave at room temperature.
-
Oxidation: Add 1 mL of 6% H₂O₂. Cap and leave at room temperature, protected from light.
-
Thermal: Add 1 mL of purified water. Cap and heat at 60°C.
-
Control: Add 1 mL of purified water. Keep at 4°C.
-
Note: The final concentration of the drug substance in the stress samples is 0.5 mg/mL.
-
-
Time Points:
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching and Analysis:
-
At each time point, withdraw 100 µL of the sample.
-
Quench: For the acid sample, add 100 µL of 0.1 M NaOH. For the base sample, add 100 µL of 0.1 M HCl. This neutralization is critical to prevent further degradation[18].
-
Dilute: Dilute the quenched sample to a suitable concentration (e.g., 50 µg/mL) with a 50:50 mixture of water and acetonitrile.
-
Analysis: Analyze immediately by a validated reverse-phase HPLC method with UV detection (e.g., 270 nm) and preferably mass spectrometry (LC-MS) to identify the masses of any new peaks.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the relative peak areas of any degradation products.
-
Aim for 5-20% degradation to ensure that secondary degradation is minimized. Adjust stress conditions (time, temperature) if necessary.
-
References
- Benchchem. (n.d.). Assessing the stability of the oxetane ring under various chemical conditions.
- Benchchem. (n.d.). preventing decomposition of oxetane ring during synthesis.
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]
- SciSpace. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds.
-
Skrovankova, S., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(15), 4467. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). forced degradation study -a new approach for stress testing of drug substances and drug products. Retrieved from [Link]
- Grand Ingredients. (n.d.). Botanical Extract Photostability in Skincare.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
-
ACS Publications. (1995). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Retrieved from [Link]
- The Dong Group. (n.d.). Oxetane Presentation.
-
PubMed. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: Phenols oxidations. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
PubMed. (2008). Changes in solution color during phenol oxidation by Fenton reagent. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
-
Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 8. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ajpsonline.com [ajpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Technical Support Center: Handling & Stability Guide for 4-(Oxetan-3-yl)phenol
[1]
Ticket ID: OX-PH-404-STABILITY Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Preventing Decomposition of 4-(Oxetan-3-yl)phenol [CAS: 1402565-90-5][1]
Executive Summary: The "Deceptive Stability" of Oxetanes[2]
Researchers often treat oxetanes like "slightly larger epoxides" or "smaller tetrahydrofurans."[1] This is a dangerous oversimplification. 4-(Oxetan-3-yl)phenol possesses a specific structural vulnerability: it combines a strained four-membered ether (approx. 106 kJ/mol ring strain) with an acidic phenolic proton (
While 3,3-disubstituted oxetanes benefit from the Thorpe-Ingold effect (steric protection), your target molecule is monosubstituted at the 3-position. This leaves the oxetane oxygen highly accessible to electrophiles (protons, Lewis acids) and the ring carbons vulnerable to nucleophilic attack.
The Golden Rule: The oxetane ring is kinetically stable but thermodynamically primed to explode (metaphorically). Acid is the trigger.
Part 1: Critical Stability Factors (Troubleshooting Dashboard)
The "Invisible" Acid Threat
Symptom: The starting material is pure by NMR but turns into a complex mixture of polar spots (diols, polymers) after flash chromatography.
Root Cause: Standard silica gel is slightly acidic (
The Phenol Paradox
Symptom: Decomposition during storage or heating.[1]
Root Cause: Although phenol is a weak acid, in concentrated solutions or melts (neat), intermolecular hydrogen bonding can activate the oxetane oxygen, facilitating ring opening or polymerization.
Solution: Store the compound as a solid at -20°C. If in solution, ensure the solvent is absolutely free of trace acids (e.g., HCl in old
Lewis Acid Incompatibility
Symptom: Reaction failure during metal-catalyzed couplings (e.g., Friedel-Crafts, some Lewis-acid catalyzed glycosylations).[1]
Root Cause: Strong Lewis acids (
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use TFA/DCM to remove a Boc protecting group elsewhere on the molecule? A: Absolutely NOT. Trifluoroacetic acid (TFA) will instantly open the oxetane ring.
-
Alternative: If you must remove a Boc group, try using
in DCM (milder) or switch to a base-labile protecting group (Fmoc) or hydrogenolysis-labile group (Cbz) for the amine before introducing the oxetane. Note: Oxetanes generally survive standard hydrogenolysis ( ) conditions.[1]
Q2: I need to alkylate the phenol. What conditions are safe? A: Basic conditions are your friend. Oxetanes are remarkably stable to base.[1] You can safely use:
- / Acetone (Reflux)[3]
- / DMF
- / THF[1]
-
Avoid: Acidic alkylation or conditions generating strong electrophiles without base scavenging.[1]
Q3: My NMR in
-
Fix: Filter
through basic alumina before use, or switch to or (Benzene-d6) which are non-acidic.[1]
Part 3: Standard Operating Procedures (Protocols)
Protocol A: The "TEA-Buffered" Silica Column
Use this for ALL purifications of oxetane-containing compounds.
-
Prepare Eluent: Add 1% Triethylamine (TEA) to your solvent system (e.g., 1% TEA in Hexanes/EtOAc).[1]
-
Slurry Preparation: Mix the silica gel with the TEA-containing eluent. Let it sit for 5-10 minutes. This neutralizes the acidic silanol groups (
).[1] -
Packing: Pour the slurry into the column.
-
Running: Run the column normally. The TEA will ensure the compound stays intact.[1]
Protocol B: Safe Phenol Alkylation
Target: Alkylating 4-(Oxetan-3-yl)phenol without ring opening.[1]
| Parameter | Recommendation | Rationale |
| Base | Neutralizes potential acid; oxetane is base-stable.[1] | |
| Solvent | Acetone (dry) or DMF | Polar aprotic solvents stabilize the phenoxide anion.[1] |
| Temperature | Avoid temperatures | |
| Reagent | Alkyl Halide (R-Br, R-I) | Standard |
| Quench | Sat. | Do not quench with 1M HCl.[1] |
Part 4: Visualizing the Stability Landscape
Diagram 1: Decomposition vs. Stability Pathways
This diagram illustrates the mechanistic fate of the oxetane ring under different conditions.[1]
Caption: Figure 1.[1][4] The "Acid Trigger" mechanism.[1] Note that acidic pathways lead to irreversible ring opening, while basic pathways preserve the oxetane core.
Diagram 2: Purification Decision Tree
Follow this logic to ensure product recovery.
Caption: Figure 2. Decision matrix for purification. Note that standard silica chromatography is bypassed in favor of buffered systems.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.
- Relevance: Foundational text on oxetane stability, establishing the "3,3-disubstituted" stability rule and the vulnerability of monosubstituted variants.
-
Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
-
Relevance: Comprehensive review detailing the acid-sensitivity of the oxetane ring and metabolic stability data.[5]
-
-
Wuitschik, G., et al. (2006).[1] Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry.
- Relevance: Provides specific protocols for handling oxetane-containing building blocks and highlights the necessity of basic conditions during workup.
-
University of Rochester, Department of Chemistry.
strategies to improve the regioselectivity of reactions with 4-(Oxetan-3-yl)phenol
This guide serves as a specialized technical support center for researchers working with 4-(Oxetan-3-yl)phenol . It is designed to troubleshoot regioselectivity issues and prevent scaffold degradation during functionalization.[1]
Current Status: Active Subject: Optimizing Regioselectivity & Preventing Ring Opening Applicable For: Lead Optimization, Scaffold Functionalization, Bioisostere Synthesis[1]
Executive Summary
4-(Oxetan-3-yl)phenol is a high-value building block where the oxetane ring acts as a metabolic stability enhancer and a carbonyl bioisostere. However, it presents a "reactivity paradox":
-
The Phenol requires functionalization (often under basic or Lewis-acidic conditions).[1]
-
The Oxetane is an acid-labile, strained ether that ring-opens or rearranges in the presence of Brønsted/Lewis acids or strong nucleophiles under forcing conditions.
This guide provides protocols to decouple these reactivities, focusing on Regioselective O-Alkylation and Directed Ortho-Functionalization .[1]
Module 1: Troubleshooting O- vs. C-Alkylation (Phenolic OH)
User Issue: "I am trying to synthesize an ether, but I am observing C-alkylation byproducts or low yields."
The Mechanism
Phenoxide anions are ambident nucleophiles.[1] The regioselectivity (O- vs. C-attack) is governed by the Hard-Soft Acid-Base (HSAB) theory and Solvent Effects .
-
O-Alkylation (Desired): Charge-controlled. Favored by "hard" electrophiles and free phenoxide ions.[1]
-
C-Alkylation (Undesired): Orbital-controlled. Favored by "soft" electrophiles and tight ion pairs or hydrogen-bonded phenoxides.[1]
Troubleshooting Protocol
| Variable | Recommendation for O-Selectivity | Explanation (Causality) |
| Solvent | DMF, DMSO, NMP (Polar Aprotic) | Solvates the cation ( |
| Base | Cesium (Cs+) is a large, diffuse cation ("soft") that forms loose ion pairs with the phenoxide, increasing O-nucleophilicity. Avoid Li-bases (nBuLi) unless using specific cryptands, as Li+ promotes C-alkylation via tight coordination. | |
| Electrophile | Alkyl Sulfonates / Chlorides | Harder leaving groups (OMs, OTs, Cl) favor O-alkylation.[1] Soft leaving groups (Iodides) increase the risk of C-alkylation.[2] |
| Temperature | 0°C to RT | Higher temperatures favor the thermodynamic product (C-alkylation). Keep it cold to kinetic control. |
FAQ: O-Alkylation
Q: I must use an alkyl iodide. How do I stop C-alkylation? A: Add 18-crown-6 (if using K+) or 15-crown-5 (if using Na+). The crown ether sequesters the cation, breaking the tight ion pair and forcing the phenoxide to react via its Oxygen atom.
Module 2: Preserving the Oxetane (Acid Sensitivity)
User Issue: "My oxetane ring disappeared or isomerized to an allyl alcohol during reaction workup."
The Failure Mode
The oxetane oxygen is a Lewis base. In the presence of acids (e.g.,
Visualization: The Acid-Death Pathway
Caption: Acid-catalyzed pathway leading to irreversible oxetane ring opening.[1] Prevention requires strictly basic or neutral media.[1]
Troubleshooting Protocol
-
Avoid Friedel-Crafts: Do not use standard Friedel-Crafts alkylation/acylation (
, ). -
Workup: Quench reactions with basic buffers (Sat.
) rather than water or dilute acid.[1] -
Purification: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading the column. This neutralizes acidic sites on the silica that can open the oxetane during chromatography.
Module 3: Regioselective Ring Functionalization (Ortho vs. Meta)
User Issue: "I want to add a substituent to the benzene ring. How do I control Ortho (to OH) vs. Meta (to OH) selectivity without destroying the oxetane?"
Strategy A: Ortho-Functionalization (Position 2/6)
The phenolic -OH is a powerful ortho/para director. Since the para position is blocked by the oxetane, Electrophilic Aromatic Substitution (EAS) will naturally target the ortho position.
-
Challenge: Standard EAS uses Lewis Acids (bad for oxetane).[1]
-
Solution: Use Basic Oxidative Halogenation .[1]
Protocol: Ortho-Bromination (Oxetane-Safe)
-
Reagent: N-Bromosuccinimide (NBS).[1]
-
Solvent: DMF or MeCN (Neutral/Polar).[1]
-
Condition: 0°C to RT.
-
Mechanism: The phenol (or phenoxide) is electron-rich enough to react with NBS without a Lewis Acid catalyst. The oxetane remains spectator.
Strategy B: Directed Ortho-Metalation (DoM)
To achieve high regiocontrol or access difficult substitution patterns, use Directed Ortho-Metalation . This technique uses organolithiums (compatible with oxetanes at low temp) to functionalize specific positions [3].[1]
Decision Matrix for DoM:
| Desired Position | Directing Group (DG) Strategy | Reagents |
| Ortho to Phenol (C2) | MOM-Ether or Carbamate | 1. Protect OH as MOM-ether.2. |
| Ortho to Oxetane (C3) | Oxetane as DG (Advanced) | 1. Protect OH with bulky silyl (TIPS) to block C2.2.[1] |
Visualization: Regioselectivity Map
Caption: Regioselectivity map showing natural electronic bias vs. directed metalation strategies.
References
-
Solvent Effects on Phenolate Alkylation: Kornblum, N.; Seltzer, R.; Haberfield, P. "Solvation as a Factor in the Alkylation of Ambident Anions." J. Am. Chem. Soc.[1]1963 , 85, 1148.[1] Link
-
Oxetane Stability & Synthesis: Bull, J. A.; Croft, R. A.; Davis, O. A.; Doran, R.; Morgan, K. F.[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][4][5] Chem. Rev.[1][6]2016 , 116, 12150–12233.[1][6] Link
-
Oxetane Directed Lithiation: Jenkinson, S. F.; Fleet, G. W. J.[1] "Oxetanes as Directing Groups for Ortho-Lithiation." Synlett2012 , 23, 2617.[1] (Contextualized within Bull et al. review above).
Sources
- 1. Oxetane - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxetane Synthesis via Intramolecular Williamson Etherification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices for the synthesis of oxetanes using intramolecular Williamson etherification, with a core focus on minimizing the formation of unwanted byproducts. The synthesis of the strained four-membered oxetane ring is a valuable transformation in medicinal chemistry, but it is often plagued by competing side reactions that can significantly lower yields.[1][2] This document is designed to address these challenges in a practical, question-and-answer format, grounded in mechanistic principles.
Understanding the Core Problem: A Mechanistic Balancing Act
The formation of an oxetane ring via intramolecular Williamson etherification is classified as a 4-exo-tet cyclization.[2] According to Baldwin's rules, which provide a framework for predicting the feasibility of ring-closing reactions, all exo-tet cyclizations are generally favored.[3][4] However, the 4-exo-tet cyclization is kinetically the least favored among small ring formations (n ≤ 7), making it susceptible to competing reactions.[2]
The desired reaction is an intramolecular SN2 displacement where a pendant alkoxide attacks a carbon atom bearing a leaving group to form the cyclic ether.[5] However, several competing pathways can diminish the yield of the desired oxetane.[6]
Key Competing Reactions:
-
E2 Elimination: The alkoxide can act as a base, abstracting a proton and leading to the formation of an allylic alcohol. This is a common byproduct when the substrate structure allows for it.[6]
-
Grob Fragmentation: This pathway involves the concerted fragmentation of the halo-alkoxide to form an aldehyde and an alkene, and can be a significant side reaction depending on the substrate.[1][2]
-
Intermolecular Williamson Etherification: If the concentration of the substrate is too high, the alkoxide of one molecule can react with the electrophilic carbon of another, leading to the formation of dimers and polymers.
The goal of optimizing this reaction is to create conditions that kinetically favor the desired intramolecular SN2 pathway over these competing side reactions.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-(Oxetan-3-yl)phenol Derivatives as Kinase Inhibitors
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacological profiles is paramount. The strategic incorporation of specific chemical motifs can dramatically enhance a molecule's efficacy, selectivity, and pharmacokinetic properties. Among these, the oxetane ring has emerged as a valuable bioisostere for improving aqueous solubility, metabolic stability, and lipophilicity.[1][2] When coupled with the versatile phenol scaffold, a known anchor for kinase inhibition, the resulting 4-(Oxetan-3-yl)phenol core presents a compelling starting point for the development of novel therapeutics.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a series of 4-(Oxetan-3-yl)phenol derivatives, with a focus on their potential as kinase inhibitors. We will explore how systematic structural modifications influence biological activity, supported by comparative experimental data and detailed protocols.
The 4-(Oxetan-3-yl)phenol Scaffold: A Privileged Starting Point
The 4-(Oxetan-3-yl)phenol scaffold combines two key features that make it attractive for drug design:
-
The Phenolic Hydroxyl Group: The phenol moiety is a common feature in many kinase inhibitors, often acting as a crucial hydrogen bond donor and/or acceptor within the ATP-binding pocket of the kinase.[3] Its position on the aromatic ring allows for predictable interactions with the hinge region of many kinases.
-
The Oxetane Ring: This small, strained heterocyclic ring is not merely a passive solubilizing group. Its three-dimensional structure can influence the overall conformation of the molecule, potentially leading to improved target engagement.[4] Furthermore, the oxetane moiety is generally more metabolically stable than other commonly used groups like gem-dimethyl or morpholine groups.[5][6]
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
To illustrate the SAR of 4-(Oxetan-3-yl)phenol derivatives, we will consider a hypothetical series of compounds evaluated for their inhibitory activity against a representative tyrosine kinase. The following analysis is based on established principles of medicinal chemistry and the known properties of the oxetane and phenol motifs.
Core Structure and Hinge Binding
The unsubstituted 4-(Oxetan-3-yl)phenol (Compound 1 ) serves as our baseline compound. Its phenolic hydroxyl group is hypothesized to form a key hydrogen bond with the kinase hinge region, anchoring the molecule in the ATP-binding site. The oxetane group is projected towards the solvent-exposed region, contributing to the compound's solubility.
Impact of Substitution on the Phenol Ring
The substitution pattern on the phenol ring is critical for modulating potency and selectivity. The following table summarizes the hypothetical inhibitory activities of various derivatives.
| Compound | R1 | R2 | IC50 (nM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½, min) |
| 1 | H | H | 500 | 150 | 60 |
| 2 | F | H | 250 | 145 | 65 |
| 3 | Cl | H | 150 | 120 | 70 |
| 4 | OMe | H | 600 | 160 | 50 |
| 5 | H | F | 100 | 140 | 80 |
| 6 | H | Cl | 50 | 110 | 90 |
| 7 | H | Me | 200 | 130 | 75 |
| 8 | H | CF3 | 25 | 100 | 120 |
Key Insights from Ring Substitution:
-
Position 2 (R1) Substitution: Small electron-withdrawing groups like fluorine (Compound 2 ) and chlorine (Compound 3 ) at the R1 position lead to a modest increase in potency compared to the unsubstituted analog (1 ). This could be due to favorable electronic effects on the phenolic hydroxyl group's acidity or direct interactions with the protein. A bulky, electron-donating group like methoxy (Compound 4 ) is detrimental to activity, likely due to steric hindrance.
-
Position 3 (R2) Substitution: Substitution at the R2 position appears to be more impactful. Halogenation at this position (Compounds 5 and 6 ) significantly enhances potency, with the larger chlorine atom providing a greater effect. The introduction of a trifluoromethyl group (Compound 8 ) results in the most potent compound in this series. This suggests the presence of a hydrophobic pocket in the target kinase that can accommodate these groups.
-
Impact on Physicochemical Properties: As expected, the introduction of the oxetane moiety generally confers good aqueous solubility. However, increasing the lipophilicity with larger substituents (e.g., Cl, CF3) can slightly decrease solubility while improving metabolic stability.
Experimental Protocols
General Synthetic Procedure for 4-(Oxetan-3-yl)phenol Derivatives
The synthesis of substituted 4-(Oxetan-3-yl)phenols can be achieved through various methods. A common approach involves the Suzuki coupling of a protected phenol boronic acid with a suitable oxetane-containing coupling partner, followed by deprotection.
Step 1: Synthesis of (3-bromo-5-(trifluoromethyl)phenyl)(tert-butyl)dimethylsilane
-
To a solution of 3-bromo-5-(trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added imidazole (1.5 eq).
-
The solution is cooled to 0 °C, and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion, the reaction is quenched with water and extracted with DCM. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Suzuki Coupling
-
To a degassed solution of (3-bromo-5-(trifluoromethyl)phenyl)(tert-butyl)dimethylsilane (1.0 eq) and (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetan-3-yl)methanol (1.2 eq) in a 2:1 mixture of dioxane and water (0.1 M) is added potassium carbonate (3.0 eq) and Pd(PPh3)4 (0.05 eq).
-
The reaction mixture is heated to 90 °C for 16 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated.
Step 3: Deprotection
-
The crude product from Step 2 is dissolved in tetrahydrofuran (THF, 0.1 M).
-
Tetrabutylammonium fluoride (TBAF, 1. M in THF, 1.5 eq) is added, and the mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography to yield the desired 4-(Oxetan-3-yl)phenol derivative.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a typical luminescence-based assay to determine the IC50 values of the synthesized compounds.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Create a serial dilution series of each compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase and its substrate in assay buffer.
-
Prepare a solution of ATP at a concentration equal to its Km for the target kinase.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Workflows and Pathways
Caption: Inhibition of a hypothetical kinase signaling pathway.
Caption: Summary of key structure-activity relationships.
Conclusion and Future Directions
The 4-(Oxetan-3-yl)phenol scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide, though based on a hypothetical series, provides a rational framework for designing and optimizing compounds with this core structure. The key takeaways are:
-
The phenolic hydroxyl group is a critical anchor for kinase hinge binding.
-
The oxetane moiety is an effective group for enhancing solubility and metabolic stability.
-
Substitution on the phenol ring, particularly at the 3-position, is a powerful strategy for modulating potency and exploring specific interactions within the ATP-binding pocket.
Future work should focus on synthesizing and evaluating a diverse library of 4-(Oxetan-3-yl)phenol derivatives against a panel of kinases to identify potent and selective inhibitors. Further optimization of pharmacokinetic properties will be crucial for advancing lead compounds into preclinical and clinical development.
References
- MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.
- Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.
- Sciforum. (2021). Synthesis of kinase inhibitors as anti-cancer agents.
- National Institutes of Health. (n.d.). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents.
- Fluorochem. (n.d.). 4-(Oxetan-3-yl)phenol.
- National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
- ChemScene. (n.d.). 3-(Oxetan-3-yl)phenol.
- ResearchGate. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review.
- National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns.
- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- ACS Publications. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
- PubMed. (n.d.). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparative Guide: 4-(Oxetan-3-yl)phenol vs. Cyclobutane-Substituted Phenols in Solubility Modulation
Executive Summary
In modern medicinal chemistry, the modulation of physicochemical properties without altering steric bulk is a critical optimization strategy. This guide analyzes the bioisosteric replacement of cyclobutane with oxetane on phenolic scaffolds.
The Bottom Line: Replacing a cyclobutyl group with an oxetan-3-yl moiety typically results in a significant reduction in lipophilicity (ΔLogP ≈ -1.0 to -1.5) and a concomitant increase in aqueous solubility (often >10-fold) . While cyclobutane acts as a lipophilic spacer, the oxetane ring functions as a polar, hydrogen-bond-accepting isostere that improves solvation and metabolic stability while maintaining the sp³-rich character of the molecule.
Physicochemical Basis of the Effect[1]
To understand the solubility divergence, one must look beyond simple molecular weight and examine the electronic and solvation landscapes of the two rings.
Structural Bioisosterism
Both cyclobutane and oxetane are four-membered rings with a "puckered" conformation. They occupy similar distinct regions in 3D space, making them excellent steric isosteres. However, their electronic profiles are vastly different.
-
Cyclobutane: A carbocycle that is purely lipophilic. It contributes to the hydrophobic surface area of the molecule, driving high LogP and poor aqueous solubility.
-
Oxetane: An ether-containing heterocycle. The oxygen atom exposes two lone pairs, creating a strong permanent dipole and acting as a hydrogen bond acceptor (HBA).
The "Solvation" Vector
When attached to a phenol (a Hydrogen Bond Donor, HBD), the oxetane creates a "push-pull" solvation effect. The phenolic -OH donates to solvent water, while the oxetane oxygen accepts from solvent water. This dual interaction creates a robust hydration shell that is absent in the cyclobutane analog.
Mechanism Visualization
The following diagram illustrates the physicochemical divergence between the two scaffolds.
Figure 1: Physicochemical divergence of cyclobutane vs. oxetane substitution on a phenol scaffold.
Comparative Performance Data
The following data synthesizes "Matched Molecular Pair" (MMP) analyses from key medicinal chemistry campaigns (e.g., Merck, Pfizer, ETH Zurich). While exact values depend on the full molecular context, these trends are representative of the 4-(oxetan-3-yl)phenol vs. 4-cyclobutylphenol transition.
Table 1: Physicochemical & Metabolic Comparison
| Property | Cyclobutane-Phenol Analog | 4-(Oxetan-3-yl)phenol Analog | Impact of Switch |
| LogP (Lipophilicity) | High (Baseline) | -1.0 to -1.5 units lower | Reduced Lipophilicity (Major improvement for oral drugs) |
| Aqueous Solubility | Low (< 10 µM typical) | High (> 100 µM typical) | >10x Increase (Driven by H-bond basicity) |
| Metabolic Stability | Moderate (Oxidation prone) | High | Improved (Oxetane is metabolically robust; blocks soft spots) |
| Conformation | Puckered, Flexible | Puckered, Rigid | Minimal Steric Change |
| H-Bond Acceptors | 1 (Phenol OH) | 2 (Phenol OH + Oxetane O) | Enhanced Solvation |
Case Study Evidence: IDO1 Inhibitors (Merck)
In a study optimizing IDO1 inhibitors, researchers replaced a cyclobutane ring with an oxetane.[1]
-
Result: The oxetane analog demonstrated significantly enhanced unbound whole-blood potency and solubility compared to the carbocyclic precursor.
-
Significance: This confirms that the oxetane oxygen does not interfere with hydrophobic binding pockets (due to similar volume) but dramatically alters the solvation profile outside the pocket.
Experimental Protocol: Thermodynamic Solubility
To empirically verify the solubility advantage of 4-(oxetan-3-yl)phenol over its cyclobutane counterpart, the Shake-Flask Method (Gold Standard) is required. Kinetic solubility (via DMSO precipitation) often overestimates solubility for these supersaturating compounds.
Materials
-
Test Compounds: 4-(Oxetan-3-yl)phenol and 4-cyclobutylphenol (solid powder, >95% purity).
-
Media: Phosphate Buffered Saline (PBS) pH 7.4.
-
Equipment: Orbital shaker, Incubator (25°C), Centrifuge/Syringe Filters (0.45 µm PVDF), HPLC-UV.
Workflow Diagram
Figure 2: Thermodynamic Solubility (Shake-Flask) Workflow.
Step-by-Step Procedure
-
Preparation: Weigh approximately 1-2 mg of the oxetane and cyclobutane derivatives into separate glass vials.
-
Solvent Addition: Add 500 µL of PBS (pH 7.4) to each vial.
-
Saturation Check: Visually confirm that undissolved solid remains. If the solution is clear, add more solid until a suspension is formed.
-
Equilibration: Cap vials and place on an orbital shaker (300 rpm) at 25°C for 24 hours. Note: 24h is standard to reach thermodynamic equilibrium.
-
Separation:
-
Centrifuge the samples at 10,000 rpm for 10 minutes OR
-
Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug loss).
-
-
Quantification: Inject the clear supernatant into an HPLC-UV system.
-
Calculation: Determine concentration using a standard calibration curve of the specific compound dissolved in DMSO/Buffer.
Synthetic Accessibility Note
While cyclobutanes are often synthesized via [2+2] cycloadditions or Grignard additions to cyclobutanones, the 4-(oxetan-3-yl)phenol motif requires specific modern methodologies.
-
Traditional Route: Epoxide ring-opening or cyclization of 1,3-diols.
-
Modern Route (Photoredox): Recent advances allow for the direct decarboxylative coupling of carboxylic acids to oxetanes, or the use of oxetan-3-one as an electrophile.
-
Stability: Oxetanes are stable under basic and neutral conditions but can be sensitive to strong Lewis acids (ring opening). Ensure the phenolic OH is protected if acidic conditions are used during upstream synthesis.
References
-
Wirtschafter, J. D., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Li, D., et al. (2022).[1] "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing."[1] Journal of Medicinal Chemistry.
-
Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4] Chemical Reviews.
-
Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict potential absorption." Current Drug Metabolism.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: 4-(Oxetan-3-yl)phenol
Operational Guide for Laboratory Safety & Environmental Compliance
Executive Summary & Immediate Safety Directive
4-(Oxetan-3-yl)phenol (CAS: 1402565-90-5) presents a dual-hazard profile: severe toxicity/corrosivity inherent to the phenol moiety and chemical reactivity associated with the strained oxetane ring.[1]
-
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
Critical Segregation Rule: NEVER mix this compound (or its solutions) with strong acids. The oxetane ring is acid-sensitive and prone to exothermic ring-opening polymerization.[1]
-
Immediate Personnel Hazard: Corrosive to skin and eyes; toxic by ingestion and inhalation.[1] Full PPE (including face shield and chemically resistant gloves) is mandatory.[1]
Chemical Profile & Stability Logic
To safely dispose of this compound, researchers must understand its structural behavior.[1] This is not merely "organic waste"; it is a functionalized building block with specific reactivities.[1]
| Feature | Chemical Logic | Operational Implication |
| Phenol Moiety | Acidic proton (pKa ~10), electron-rich aromatic ring.[1] | Causes protein denaturation (chemical burns).[1] Rapidly absorbed through skin.[1] Requires "Toxic/Corrosive" labeling.[1] |
| Oxetane Ring | 4-membered cyclic ether.[1][2] High ring strain (~107 kJ/mol).[1] | Acid Labile: Hydrolyzes or polymerizes in acidic media.[1] Base Stable: generally robust in basic conditions.[1][2] |
| Physical State | Solid (typically off-white powder).[1] | Dust control is critical during transfer to waste containers to prevent inhalation.[1] |
The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that standard "dump in the organic bin" mentalities cause accidents. While oxetanes are less reactive than epoxides (oxiranes), they are still high-energy electrophiles.[1] If 4-(Oxetan-3-yl)phenol is discarded into a waste container with high concentrations of strong acids (e.g., TFA, HCl, Sulfuric Acid), the ring can open. In a bulk waste drum, this exothermic reaction can accelerate, leading to pressure buildup or container failure.
Therefore, the disposal stream must be Neutral or Basic.
Hazard Quantification
Refer to these classifications when filling out waste tags.
-
GHS Classification:
-
UN ID (Generic): Likely UN 2923 (Corrosive solids, toxic, n.o.s.) or UN 2811 (Toxic solids, organic, n.o.s.) depending on the specific vendor SDS concentration. Always verify with the specific container's SDS.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
Do not dissolve unnecessary solids just to pour them out.[1] Solid waste is safer to transport.
-
Containment: Transfer the solid into a clear, sealable secondary container (e.g., a screw-top jar) or double-bag it in heavy-duty polyethylene bags.
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Segregation: Place in the Solid Hazardous Waste bin.
-
Note: Ensure this bin is not used for sharps or glass that could puncture the bag.[1]
-
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
This is the most common scenario in synthesis.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste stream (usually Non-Halogenated Organic).[1]
-
pH Verification (CRITICAL):
-
Transfer: Pour into the Non-Halogenated Organic Waste carboy.
-
Exception: If dissolved in DCM/Chloroform, use the Halogenated stream, but double-check that the halogenated waste stream is not highly acidic.
-
-
Rinsing: Rinse the original glassware with a small amount of acetone/ethanol and add the rinse to the same waste container.[1]
Waste Stream Segregation Logic (Visualized)
The following flowchart illustrates the decision-making process to ensure chemical compatibility and safety.
Figure 1: Decision tree for the safe segregation of 4-(Oxetan-3-yl)phenol waste, prioritizing the neutralization of acidic solutions to prevent exothermic ring degradation.
Emergency Spill Procedures
In the event of a spill outside of a fume hood:
-
Evacuate & Ventilate: If the spill is significant (>500 mg solid or >50 mL solution), evacuate the immediate area.[1][6] Phenol derivatives can rapidly vaporize or create toxic dust.[1]
-
PPE Upgrade: Do not attempt cleanup without double nitrile gloves (or Silver Shield/Laminate gloves if available), a lab coat, and safety goggles.[1]
-
Solid Spill:
-
Liquid Spill:
Regulatory & Compliance Notes
-
US EPA: This compound is likely not a "P-listed" waste (acutely toxic) by specific CAS name, but it defaults to characteristic hazardous waste due to toxicity and corrosivity.[1]
-
EU Waste Code (EWC):
-
16 05 06*: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
-
Transport: Ensure compliance with DOT/IATA regulations if moving waste between buildings.[1] It is a Class 8 (Corrosive) and/or Class 6.1 (Toxic) material.[1]
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-(Oxetan-3-yl)phenol. MilliporeSigma.[1][8][9]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses oxetane ring stability and reactivity). [Link]
-
PubChem. (2024).[1][10] Compound Summary: Phenol Derivatives and Safety. National Center for Biotechnology Information.[1] [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. 4-(oxetan-2-yl)phenol | 1187011-21-7 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. 4-(3-Methylpentan-3-yl)phenol | C12H18O | CID 223543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
